molecular formula C9H8BrN3O2 B145968 Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-63-6

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B145968
CAS No.: 134044-63-6
M. Wt: 270.08 g/mol
InChI Key: HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391560
Record name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134044-63-6
Record name ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134044-63-6

This technical guide provides a comprehensive overview of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details its chemical properties, a plausible synthesis protocol, and potential biological significance based on related structures.

Chemical Data Summary

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
CAS Number 134044-63-6
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=C(Br)N2C=CC=NC2=N1
InChI Key HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Appearance Solid (predicted)
Purity Typically >95% (as supplied by vendors)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclocondensation reaction of 2-aminopyrimidine with an appropriate α-halo carbonyl compound. A likely synthetic route involves the reaction of 2-aminopyrimidine with ethyl 2,3-dibromo-3-oxopropanoate.

Proposed Synthesis Workflow

G Synthesis of this compound reagent1 2-Aminopyrimidine reaction Cyclocondensation reagent1->reaction reagent2 Ethyl 2,3-dibromo-3-oxopropanoate reagent2->reaction intermediate Reaction Mixture reaction->intermediate workup Aqueous Work-up & Extraction intermediate->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminopyrimidine

  • Ethyl 2,3-dibromo-3-oxopropanoate

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous ethanol, sodium bicarbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 15 minutes.

  • Ethyl 2,3-dibromo-3-oxopropanoate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for the title compound based on its structure and data from analogous compounds.

Technique Expected Data
¹H NMR (CDCl₃)δ (ppm): 8.60 (dd, 1H, pyrimidine H), 8.40 (dd, 1H, pyrimidine H), 7.00 (dd, 1H, pyrimidine H), 4.40 (q, 2H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃)δ (ppm): 160.0 (C=O), 148.0, 145.0, 135.0, 115.0, 110.0 (imidazo[1,2-a]pyrimidine carbons), 105.0 (C-Br), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).
IR (KBr, cm⁻¹)ν: 3100-3000 (Ar C-H), 2980 (C-H), 1720 (C=O ester), 1640 (C=N), 1580 (C=C), 1250 (C-O), 750 (C-Br).
Mass Spec (ESI+)m/z: 270.99 ([M+H]⁺ for C₉H₈⁷⁹BrN₃O₂), 272.99 ([M+H]⁺ for C₉H₈⁸¹BrN₃O₂), reflecting the isotopic pattern of bromine.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported in the public domain, the imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.

For instance, certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where an imidazo[1,2-a]pyrimidine derivative inhibits a generic kinase signaling pathway, leading to a downstream therapeutic effect.

G Hypothetical Kinase Inhibition Pathway cluster_cell Cell receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor Imidazo[1,2-a]pyrimidine Derivative inhibitor->kinase Inhibits

Physical and chemical properties of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3][4] The imidazo[1,2-a]pyrimidine ring system is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 2-position provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and potential applications of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 134044-63-6[6][7][8][9]
Molecular Formula C₉H₈BrN₃O₂[6][7][8][9]
Molecular Weight 270.08 g/mol [6][7]
Appearance Not specified (likely a solid)
Storage Conditions Sealed in a dry environment, refrigerated at 2-8°C.[6][10]
SMILES CCOC(=O)C1=C(Br)N2C=CC=NC2=N1[11]
InChI InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3[11]
InChI Key HZSZIPSMUWWCFZ-UHFFFAOYSA-N[11]

Spectral Data

Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons of the imidazo[1,2-a]pyrimidine ring system.[12][13][14][15]
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the carbons of the heterocyclic core.[12][13][14][15]
IR Spectroscopy Characteristic absorption bands for C=O stretching of the ester, C-Br stretching, and vibrations of the aromatic ring system.[2][12][13][14]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (270.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[12]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

A general and convenient method for synthesizing substituted imidazo[1,2-a]pyridines and related fused heterocycles involves the reaction of a heterocyclic amine with an α-halocarbonyl compound.[16] A plausible synthetic route for this compound would involve the condensation of 2-aminopyrimidine with an appropriate brominated pyruvate derivative.

Representative Protocol (adapted from related syntheses):

  • Reaction Setup: A mixture of 2-aminopyrimidine (1 equivalent), ethyl bromopyruvate (1 equivalent), and a base such as sodium bicarbonate (1 equivalent) is prepared in a suitable solvent like ethanol.[17]

  • Reaction Conditions: The reaction mixture is stirred at reflux temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is evaporated. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.[17]

G General Synthesis Workflow start Starting Materials (2-Aminopyrimidine, Ethyl Bromopyruvate) reaction Condensation Reaction (Ethanol, NaHCO₃, Reflux) start->reaction workup Aqueous Work-up (Extraction with Dichloromethane) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product This compound purification->product

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its key functional groups: the bromo substituent, the ethyl ester, and the heterocyclic core.

  • Bromo Group: The bromine atom at the 3-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position.

  • Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups such as amides.

  • Heterocyclic Core: The imidazo[1,2-a]pyrimidine ring system is generally stable but can undergo reactions such as electrophilic substitution, depending on the reaction conditions.

Stability and Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[10] Refrigerated storage at 2-8°C is recommended to ensure long-term stability.[6][10]

G Potential Reactivity Pathways cluster_bromo Reactions at C3-Br cluster_ester Reactions at Ester start This compound suzuki Suzuki Coupling (Aryl Boronic Acid) start->suzuki Pd catalyst heck Heck Reaction (Alkene) start->heck Pd catalyst hydrolysis Hydrolysis (Acid/Base) start->hydrolysis amide Amide Formation hydrolysis->amide Amine, Coupling Agent

Caption: Potential synthetic modifications of the title compound.

Biological and Pharmacological Profile

While specific biological data for this compound is limited in the provided search results, the broader class of imidazo[1,2-a]pyrimidine and related fused imidazole derivatives is well-documented for a wide array of pharmacological activities. These compounds are considered "privileged scaffolds" in medicinal chemistry.

  • Anticancer Activity: Many derivatives have shown potent cytotoxicity against various cancer cell lines.[4][5]

  • Antimicrobial and Antiviral Activity: The scaffold is a core component of various antibacterial, antifungal, and antiviral agents.[1][4][14]

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in disease pathways.[4]

The title compound serves as a valuable starting point for the development of new therapeutic agents by leveraging its versatile chemical handles for structure-activity relationship (SAR) studies.

G Biological Screening Workflow cluster_assays In Vitro Assays compound Test Compound (this compound) cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) compound->antimicrobial enzyme Enzyme Inhibition Assays compound->enzyme hit Hit Identification cytotoxicity->hit antimicrobial->hit enzyme->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt

Caption: Typical workflow for evaluating biological activity.

Safety and Handling

Hazard Identification: While not classified as hazardous under OSHA, this compound should be handled with care. It may cause skin and eye irritation.[18][19]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye/face protection.[18][20]

  • Handling: Avoid contact with skin and eyes.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[20] Use only outdoors or in a well-ventilated area.[20] Keep away from sources of ignition.[10]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18]

    • Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[10]

    • Ingestion: Wash out the mouth with water and seek medical attention.[10]

This product is intended for laboratory research use only.[10][19][21] A full Safety Data Sheet (SDS) should be consulted before use.

References

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
CAS Number 134044-63-6
Canonical SMILES CCOC(=O)C1=C(Br)N2C=CC=NC2=N1
InChI Key HZSZIPSMUWWCFZ-UHFFFAOYSA-N
Appearance Solid (predicted)

Synthetic Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the initial formation of the imidazo[1,2-a]pyrimidine core followed by regioselective bromination. The following protocols are based on established synthetic methodologies for related heterocyclic compounds.

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

This procedure outlines the cyclocondensation reaction between 2-aminopyrimidine and an α-haloketone to form the core heterocyclic structure.

Materials:

  • 2-Aminopyrimidine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.05 equivalents) and sodium bicarbonate (1.1 equivalents).

  • The reaction mixture is stirred at reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system such as ethanol/hexane to afford Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

Step 2: Bromination of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

This protocol describes the regioselective bromination at the C3 position of the imidazo[1,2-a]pyrimidine ring system using N-bromosuccinimide (NBS).

Materials:

  • Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield the final product, this compound.

Potential Biological Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The functionalization at the 3-position with a bromine atom can be a key modification for interaction with biological targets such as protein kinases. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor based on this scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., ALK) Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B TF_Activation Transcription Factor Activation (e.g., STAT3) Kinase_B->TF_Activation Gene_Expression Gene Expression (Proliferation, Inflammation) TF_Activation->Gene_Expression Translocation Compound Ethyl 3-bromoimidazo[1,2-a] pyrimidine-2-carboxylate Compound->Kinase_A Inhibition

Caption: Hypothetical kinase inhibition pathway.

The above diagram illustrates a potential mechanism of action where this compound acts as an inhibitor of an upstream kinase (Kinase A), such as an activin-like kinase (ALK). This inhibition prevents the phosphorylation cascade that would otherwise lead to the activation of downstream transcription factors like STAT3. The subsequent translocation of these transcription factors to the nucleus and the expression of genes involved in cell proliferation and inflammation are thereby suppressed. This proposed pathway highlights the therapeutic potential of this class of compounds in oncology and inflammatory diseases. Further experimental validation is required to confirm the specific molecular targets and signaling pathways modulated by this compound.

Spectroscopic and Structural Characterization of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and structural data for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted spectroscopic information based on computational models, alongside standardized experimental protocols for its empirical determination. This guide also summarizes the known biological activities of the broader imidazo[1,2-a]pyrimidine class of compounds, offering context for potential research and development applications.

Compound Identification

Below are the key identifiers for this compound.

PropertyValue
Chemical Name This compound
CAS Number 134044-63-6
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
Chemical Structure
SMILES CCOC(=O)C1=C(Br)N2C=CC=NC2=N1
InChI InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be confirmed by experimental analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.70dd1HH-5
~8.45dd1HH-7
~7.05t1HH-6
4.45q2H-O-CH₂ -CH₃
1.42t3H-O-CH₂-CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) (ppm)Assignment
~160.5C =O
~148.0C-7
~145.5C-5
~142.0C-8a
~138.0C-2
~112.0C-6
~105.0C-3
~62.0-O-CH₂ -CH₃
~14.0-O-CH₂-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100 - 3000C-H stretch (aromatic)
~2980 - 2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1640, 1580, 1480C=C and C=N stretching (heterocycle)
~1250C-O stretch (ester)
~1100C-N stretch
~650C-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zAssignment
270/272[M]⁺/ [M+2]⁺ (Molecular ion peak with characteristic bromine isotope pattern)
242/244[M - CO]⁺ / [M+2 - CO]⁺
225/227[M - OEt]⁺ / [M+2 - OEt]⁺
191[M - Br]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.[1]

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • Ensure the sample is fully dissolved. If any solid remains, filter the solution into a clean, dry 5 mm NMR tube.[1]

  • The final sample volume in the tube should be approximately 4-5 cm in depth.[1]

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.[2]

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the deuterated solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or equipment for preparing KBr pellets.[3]

Sample Preparation (ATR method for solids):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3][4]

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.[5]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6]

  • Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5][6]

  • To enhance ionization in positive ion mode, a small amount of formic acid (0.1%) can be added to the final solution.[7]

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • The instrument will detect the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

  • For fragmentation analysis (MS/MS), the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[7]

Overview of Biological Activity for Imidazo[1,2-a]pyrimidines

  • Antimicrobial and Antifungal: Many compounds from this class show activity against various bacterial and fungal strains.[8][9]

  • Anti-inflammatory: Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like COX-2.[10]

  • Anticancer: The imidazo[1,2-a]pyrimidine core is found in molecules with antiproliferative activity against several cancer cell lines.[9][11]

  • Antiviral: Antiviral properties, including activity against HIV and other viruses, have been reported for this class of compounds.[10][11]

  • Other Activities: A broad spectrum of other biological effects has been noted, including anxiolytic, anticonvulsant, antitubercular, and antimalarial activities.[8][9]

The diverse biological profile of imidazo[1,2-a]pyrimidines makes them a promising scaffold for the development of new therapeutic agents.

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel compound such as this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_screening Biological Evaluation A Chemical Synthesis B Work-up & Extraction A->B C Purification (e.g., Chromatography) B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Structure Confirmation D->G E->G F->G H In vitro Biological Assays G->H I Lead Compound Identification H->I

Caption: A general workflow for the synthesis, characterization, and biological screening of a novel chemical entity.

References

The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis, detailed experimental protocols for key synthetic methodologies, and a summary of relevant quantitative data.

A Journey Through Time: The History of Imidazo[1,2-a]pyrimidine Synthesis

The story of imidazo[1,2-a]pyrimidine synthesis begins in the early 20th century. A significant milestone was the development of the Tschitschibabin reaction in 1925, which initially focused on the synthesis of imidazo[1,2-a]pyridines.[4] This reaction involved the condensation of a 2-aminoazine with an α-halocarbonyl compound. Although initially yielding modest results, this foundational work paved the way for future advancements.[4]

Over the decades, synthetic chemists have developed a diverse toolbox of methods to construct the imidazo[1,2-a]pyrimidine ring system. These can be broadly categorized as:

  • Classical Condensation Reactions: Building upon the principles of the Tschitschibabin reaction, these methods involve the cyclocondensation of 2-aminopyrimidine with various α-functionalized carbonyl compounds.[3]

  • Multicomponent Reactions (MCRs): The advent of MCRs provided a more efficient and atom-economical approach. The Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, has emerged as a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines and their derivatives.[5][6][7]

  • Modern Synthetic Methods: Recent years have witnessed the development of more sustainable and efficient synthetic strategies, including microwave-assisted synthesis and metal-free catalytic systems.[8][9][10] These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for the most significant methods used in the synthesis of the imidazo[1,2-a]pyrimidine core.

Synthesis via Condensation of 2-Aminopyrimidine with α-Haloketones

This classical method remains a widely used approach for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines.

General Procedure:

A mixture of 2-aminopyrimidine (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol) in a suitable solvent such as acetone (10 mL) is stirred at room temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is filtered, washed with the solvent, and dried to afford the desired 2-arylimidazo[1,2-a]pyrimidine.[2]

Experimental Workflow: Condensation with α-Haloketones

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 2_Aminopyrimidine 2-Aminopyrimidine Mixing Mix in Solvent (e.g., Acetone) 2_Aminopyrimidine->Mixing alpha_Haloketone α-Haloketone alpha_Haloketone->Mixing Stirring Stir at Room Temperature Mixing->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry the Product Washing->Drying Product 2-Substituted Imidazo[1,2-a]pyrimidine Drying->Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrimidines via condensation.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction offers a convergent and highly efficient route to 3-aminoimidazo[1,2-a]pyrimidine derivatives.

General Procedure:

To a solution of the aldehyde (1.0 mmol) and 2-aminopyrimidine (1.0 mmol) in a suitable solvent (e.g., methanol), the isocyanide (1.0 mmol) and a catalytic amount of an acid catalyst (e.g., NH4Cl) are added.[5] The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 8 hours).[5] The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-aminoimidazo[1,2-a]pyrimidine derivative.[5]

Experimental Workflow: Groebke-Blackburn-Bienaymé Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mix in Solvent (e.g., Methanol) Aldehyde->Mixing 2_Aminopyrimidine 2-Aminopyrimidine 2_Aminopyrimidine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Catalyst Acid Catalyst (e.g., NH4Cl) Catalyst->Mixing Stirring Stir at Elevated Temperature Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 3-Amino-Imidazo[1,2-a]pyrimidine Derivative Chromatography->Product G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 2_Aminopyrimidine 2-Aminopyrimidine Mixing Mix Reactants 2_Aminopyrimidine->Mixing alpha_Haloketone α-Haloketone alpha_Haloketone->Mixing Catalyst Catalyst (e.g., Al2O3) Catalyst->Mixing Irradiation Microwave Irradiation (Solvent-free) Mixing->Irradiation Cooling Cool to Room Temperature Irradiation->Cooling Washing Wash with Solvent Cooling->Washing Product Imidazo[1,2-a]pyrimidine Derivative Washing->Product G cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates & Degrades (Wnt OFF) TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Accumulates & Translocates to Nucleus (Wnt ON) Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes Activates Tumorigenesis Tumorigenesis Target_Genes->Tumorigenesis Imidazo_Pyrimidine Imidazo[1,2-a]pyrimidine Inhibitor Imidazo_Pyrimidine->beta_Catenin Prevents Accumulation

References

An In-Depth Technical Guide to Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its commercial availability, a proposed synthetic route, and its potential biological applications, with a focus on its role as a modulator of key signaling pathways.

Commercial Availability

This compound (CAS No: 134044-63-6) is available from a range of commercial suppliers. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate comparison for procurement purposes.

SupplierPurityAvailable QuantitiesPriceNotes
CymitQuimica 97%100mg, 250mg, 1g, 5g€40.00 (100mg), €70.00 (250mg), €122.00 (1g), €578.00 (5g)Prices are VAT-exclusive.[1]
Chemspace 95%100mg$22.00Lists 54 offerings from 14 different suppliers, with Enamine as a primary source.[2]
Antimex Chemical Ltd. 99%Up to 25kg/drumPrice on requestSuitable for bulk and large-scale research needs.[3]
Alfa Chemistry Not specifiedNot specifiedPrice on requestCatalog number ACM134044636.[4]

Synthesis and Experimental Protocols

Proposed Synthetic Protocol

A potential two-step, one-pot synthesis is proposed, starting from the commercially available 2-aminopyrimidine.

Step 1: Formation of the Imidazo[1,2-a]pyrimidine Core

The initial reaction would involve the condensation of 2-aminopyrimidine with an appropriate α-haloketone. For the synthesis of the target molecule, ethyl bromopyruvate would be a suitable reagent.

  • Reactants: 2-aminopyrimidine, ethyl bromopyruvate, and a mild base such as sodium bicarbonate (NaHCO₃).

  • Solvent: A polar protic solvent like ethanol.

  • Procedure:

    • Dissolve 2-aminopyrimidine and sodium bicarbonate in ethanol.

    • Add ethyl bromopyruvate dropwise to the mixture at room temperature.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product would be ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

Step 2: Bromination at the C3 Position

The second step involves the selective bromination of the C3 position of the imidazo[1,2-a]pyrimidine ring.

  • Reactants: Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate and a brominating agent such as N-bromosuccinimide (NBS).

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or a polar aprotic solvent like acetonitrile.

  • Procedure:

    • Dissolve the crude ethyl imidazo[1,2-a]pyrimidine-2-carboxylate in the chosen solvent.

    • Add N-bromosuccinimide portion-wise at a controlled temperature, potentially with a radical initiator like AIBN if using a non-polar solvent.

    • Stir the reaction mixture at room temperature or gentle heating until completion, as monitored by TLC.

    • After the reaction is complete, quench any remaining NBS and wash the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthetic Workflow for this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination reactants1 2-Aminopyrimidine + Ethyl Bromopyruvate conditions1 NaHCO3, Ethanol, Reflux reactants1->conditions1 product1 Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate conditions1->product1 reactants2 Intermediate Product + NBS product1->reactants2 Crude intermediate conditions2 Acetonitrile, Room Temperature reactants2->conditions2 product2 This compound conditions2->product2 purification Column Chromatography product2->purification Crude final product final_product Pure Final Product purification->final_product G Wnt/β-catenin Signaling Pathway Inhibition cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dvl->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation Proteasome Proteasome BetaCatenin->Proteasome degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->TCF_LEF inhibition BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF co-activation G Experimental Workflow for Wnt Pathway Inhibitor Screening start Start cell_culture Culture cancer cell line with Wnt reporter construct start->cell_culture compound_prep Prepare serial dilutions of This compound cell_culture->compound_prep treatment Treat cells with compound and Wnt ligand (or control) compound_prep->treatment incubation Incubate for 24-48 hours treatment->incubation luciferase_assay Perform Luciferase Reporter Assay incubation->luciferase_assay data_analysis Analyze luminescence data and calculate IC50 luciferase_assay->data_analysis gene_expression Validate with downstream target gene expression analysis (qRT-PCR) data_analysis->gene_expression end End gene_expression->end

References

The Indispensable Role of Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heterocyclic chemistry is a cornerstone of modern medicinal chemistry, providing the structural scaffolds for a vast majority of therapeutic agents. Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are integral to the function of numerous biologically vital molecules. Analysis of FDA-approved pharmaceuticals reveals that over 85% of all biologically active chemical entities contain a heterocyclic core, underscoring their profound impact on drug design and development.[1][2][3] This guide provides an in-depth exploration of the role of heterocyclic building blocks, their influence on pharmacological properties, and the strategic workflows employed in their discovery and optimization, supported by detailed case studies, experimental protocols, and pathway visualizations.

Introduction: The Predominance of Heterocycles in Pharmaceuticals

The prevalence of heterocyclic motifs in approved drugs is a testament to their evolutionary selection as optimal frameworks for interacting with biological targets. Nitrogen-containing heterocycles are particularly prominent, with one analysis showing that 59% of unique small-molecule FDA-approved drugs contain at least one nitrogen heterocycle.[4][5] The most common six-membered rings include piperidine, pyridine, and piperazine, while five-membered rings like pyrrolidine, thiazole, and imidazole are also frequently observed.[4][6]

The significance of these structures lies in their ability to:

  • Provide Three-Dimensional Scaffolds: Offering diverse and rigid conformations that allow for precise spatial orientation of functional groups to interact with complex biological targets like enzymes and receptors.

  • Modulate Physicochemical Properties: The inclusion of heteroatoms (e.g., N, O, S) provides a powerful tool for fine-tuning critical drug properties such as solubility, lipophilicity (LogP), polarity, and hydrogen bonding capacity.[1] This modulation is essential for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Engage in Key Biological Interactions: Heteroatoms can act as hydrogen bond donors or acceptors, coordinate with metal ions in metalloenzymes, and participate in pi-pi stacking interactions, all of which are critical for high-affinity binding to target proteins.[7]

  • Serve as Bioisosteres: Heterocyclic rings can act as bioisosteric replacements for other functional groups, enabling chemists to modify a lead compound's efficacy, selectivity, and pharmacokinetic properties while retaining its primary binding interactions.[6]

This guide will delve into these aspects through specific case studies of prominent heterocyclic drugs, providing quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and discovery workflows.

Case Study 1: Sildenafil - A Pyrazolopyrimidinone PDE5 Inhibitor

Sildenafil (Viagra®), a pyrazolopyrimidinone derivative, is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[8] Its development is a landmark example of structure-based drug design involving a heterocyclic core.

Mechanism of Action & Signaling Pathway

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5 in the corpus cavernosum.[9] During sexual stimulation, NO is released, activating guanylate cyclase to increase levels of cGMP. Elevated cGMP leads to smooth muscle relaxation and increased blood flow.[9][10] Sildenafil's inhibition of PDE5 prevents the breakdown of cGMP, sustaining vasodilation.[10]

Sildenafil_MoA cluster_0 Presynaptic Nerve Terminal cluster_1 Smooth Muscle Cell Stim Sexual Stimulation NO_Syn NO Synthase Stim->NO_Syn Activates GC Guanylate Cyclase (sGC) NO_Syn->GC NO diffuses & activates Arg L-Arginine Arg->NO_Syn cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax Activates PKG GMP 5'-GMP PDE5->GMP Hydrolysis Sild Sildenafil Sild->PDE5 Inhibits

Caption: Sildenafil Mechanism of Action Pathway.
Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of Sildenafil are well-documented. Its potency is demonstrated by a low IC50 value against PDE5, and its pharmacokinetic parameters support a rapid onset and appropriate duration of action.

ParameterValueReference
Efficacy
IC50 (PDE5)~1-4 nM[11]
Pharmacokinetics (Oral Dose)
Absolute Bioavailability (F)41%[12]
Time to Max Concentration (Tmax)~1 hour (fasted)[12]
Peak Plasma Concentration (Cmax)440 ng/mL (100 mg dose, fasted)[12]
Terminal Half-life (t½)~3-4 hours[12]
MetabolismPrimarily by CYP3A4 (major) & CYP2C9 (minor)[13]
Experimental Protocol: Synthesis of Sildenafil

The synthesis of Sildenafil involves the construction of the core pyrazolopyrimidinone ring system followed by functionalization. The following is a representative multi-step synthesis.[8][14]

Step 1: Pyrazole Ring Formation

  • React a suitable diketoester with hydrazine to form the pyrazole ring.

  • Perform regioselective N-methylation of the pyrazole.

  • Hydrolyze the ester to yield the pyrazole carboxylic acid intermediate.

Step 2: Nitration and Reduction

  • Nitrate the pyrazole carboxylic acid using a mixture of nitric acid and sulfuric acid.

  • Reduce the nitro group to an amine, for example, by palladium-catalyzed hydrogenation, to yield the aminopyrazole intermediate.

Step 3: Sulfonylation of the Phenyl Ring

  • Prepare the sulfonyl chloride side chain by reacting 2-ethoxybenzoic acid with chlorosulfonic acid.

  • React the resulting sulfonyl chloride with 1-methylpiperazine to form the piperazinylsulfonyl side chain.

Step 4: Amide Coupling and Cyclization

  • Activate the carboxylic acid of the piperazinylsulfonyl intermediate using a coupling agent (e.g., N,N'-carbonyldiimidazole).

  • Couple the activated intermediate with the aminopyrazole from Step 2 to form an amide precursor.

  • Heat the precursor under neutral or acidic conditions to induce cyclization, forming the pyrimidinone ring and completing the Sildenafil core structure.

Step 5: Salt Formation

  • Dissolve the Sildenafil base in a suitable solvent like acetone.

  • Add a solution of citric acid to precipitate Sildenafil citrate, the pharmaceutically used salt form, which has improved solubility.[15]

Case Study 2: Gefitinib - A Quinazoline EGFR Inhibitor

Gefitinib (Iressa®) is an anilinoquinazoline, a class of heterocyclic compounds that act as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is a first-line treatment for non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.

Mechanism of Action & Signaling Pathway

In certain cancers, EGFR is constitutively activated by mutations, leading to uncontrolled cell proliferation and inhibition of apoptosis. Gefitinib competitively binds to the ATP-binding site within the intracellular catalytic domain of the EGFR tyrosine kinase.[16] This blocks EGFR autophosphorylation and downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inhibiting tumor growth.[17][18]

Gefitinib_MoA cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR Extracellular Domain Membrane Intracellular TK Domain EGF->EGFR:ext Binds Ras RAS EGFR:int->Ras Autophosphorylation & Activation PI3K PI3K EGFR:int->PI3K ATP ATP ATP->EGFR:int ADP ADP Gefitinib Gefitinib Gefitinib->EGFR:int Blocks ATP Binding Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival, Angiogenesis ERK->Prolif AKT AKT PI3K->AKT AKT->Prolif

Caption: Gefitinib Mechanism of Action on the EGFR Pathway.
Quantitative Pharmacological Data

Gefitinib's pharmacokinetic profile is characterized by good oral bioavailability and a long half-life, making it suitable for once-daily dosing.

ParameterValueReference
Efficacy
IC50 (EGFR Kinase)2-37 nM (in vitro)[1]
Pharmacokinetics (250 mg Oral Dose)
Absolute Bioavailability (F)59%[6]
Time to Max Concentration (Tmax)3-7 hours[6]
Peak Plasma Concentration (Cmax)~141-183 ng/mL[4]
Terminal Half-life (t½)~22-25 hours[4]
MetabolismPrimarily by CYP3A4[4]
Experimental Protocol: Synthesis of Gefitinib

A common synthetic route to Gefitinib starts from a pre-formed quinazoline core, which is then elaborated.[5][19]

Step 1: Preparation of the Quinazolinone Core

  • Start with a substituted anthranilate, such as methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.

  • Heat this starting material with formamidine acetate in a solvent like ethanol under reflux. This reaction constructs the pyrimidinone portion of the quinazoline ring system.

  • The product, a 6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one, precipitates upon cooling and can be collected by filtration.

Step 2: Chlorination

  • Treat the quinazolinone from Step 1 with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), often with a catalytic amount of DMF.

  • Heat the reaction mixture under reflux to replace the C4-hydroxyl group (in its keto-enol tautomer form) with a chlorine atom, yielding the key intermediate 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 4-chloroquinazoline intermediate in a suitable solvent like isopropanol.

  • Add 3-chloro-4-fluoroaniline to the solution.

  • Heat the mixture under reflux. The aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring.

Step 4: Side Chain Attachment

  • Treat the product from Step 3 with morpholine in the presence of a catalyst like potassium iodide (KI).

  • Heat the mixture. The morpholine nitrogen displaces the terminal chlorine on the propoxy side chain via a nucleophilic substitution reaction.

  • After reaction completion, the crude Gefitinib can be purified by extraction and recrystallization to yield the final product.

Experimental Workflows in Heterocyclic Drug Discovery

The discovery of novel heterocyclic drug candidates relies on systematic screening and optimization workflows. High-Throughput Screening (HTS) is used to identify initial "hits" from large compound libraries, which are then refined through Structure-Activity Relationship (SAR) studies.

High-Throughput Screening (HTS) for Kinase Inhibitors

Kinases, like EGFR, are a major class of drug targets. HTS campaigns are designed to rapidly screen hundreds of thousands of compounds to find inhibitors.[20]

HTS_Workflow Lib Compound Library (>1M Compounds) Plate Assay Plate Prep (e.g., 384-well) Dispense Compounds Lib->Plate Add Add Kinase, Substrate & ATP Plate->Add Incubate Incubation (Kinase Reaction) Add->Incubate Detect Add Detection Reagent (e.g., Antibody, Luminescence) Incubate->Detect Read Signal Reading (e.g., Fluorescence, Luminescence) Detect->Read Data Data Analysis (Z-factor, % Inhibition) Read->Data Hits Primary Hits Data->Hits Confirm Hit Confirmation & IC50 Determination Hits->Confirm

Caption: General experimental workflow for HTS of kinase inhibitors.

Protocol: General HTS for Kinase Inhibitors

  • Compound Plating: Serially diluted compounds from a chemical library are dispensed into multi-well microplates (e.g., 384- or 1536-well).

  • Reagent Addition: A master mix containing the target kinase, a specific substrate (e.g., a peptide), and ATP is added to each well to initiate the enzymatic reaction.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination & Detection: A detection reagent is added to stop the reaction and generate a signal. Common methods include:

    • Fluorescence/Luminescence: An antibody that specifically recognizes the phosphorylated substrate is added, linked to a fluorophore or an enzyme that produces light. The signal intensity is proportional to kinase activity.

    • ADP Detection: Reagents that quantify the amount of ADP produced during the reaction are added, with the signal being inversely proportional to kinase inhibition.

  • Signal Reading: Plates are read using a specialized plate reader.

  • Data Analysis: The activity of each compound is calculated as percent inhibition relative to controls. Compounds exceeding a certain inhibition threshold (e.g., >50%) are identified as "hits."

  • Hit Confirmation: Hits are re-tested, and potent compounds are subjected to dose-response analysis to determine their IC50 values.

Structure-Activity Relationship (SAR) Workflow

Once initial hits are confirmed, SAR studies are initiated to improve their potency, selectivity, and ADME properties.[21][22] This is an iterative cycle of chemical synthesis and biological testing.[23]

SAR_Workflow Start Initial Hit Compound (From HTS) Hypo Formulate SAR Hypothesis (Identify key pharmacophores & modifiable positions) Start->Hypo Design Design Analogs (Vary substituents, rings) Hypo->Design Iterative Cycle Synth Chemical Synthesis of Analogs Design->Synth Test Biological Testing (Potency, Selectivity, ADME) Synth->Test Analyze Analyze Data & Establish SAR Test->Analyze Analyze->Hypo Refine Hypothesis Lead Optimized Lead Compound Analyze->Lead Achieve Goals

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Protocol: General SAR Study

  • Hit-to-Lead Identification: An initial hit compound with a promising heterocyclic core is selected.

  • SAR Hypothesis: The molecule is dissected into key regions (e.g., core scaffold, linkers, peripheral functional groups). Hypotheses are made about which parts are essential for activity (the pharmacophore) and which can be modified.

  • Analog Design & Synthesis: A library of analogs is designed by systematically modifying the structure. For example, changing a methyl group to an ethyl or chloro group, or replacing a phenyl ring with a pyridine ring. These designed molecules are then synthesized.

  • Biological Evaluation: The new analogs are tested in a panel of assays to measure:

    • Potency: Activity against the primary target (e.g., IC50).

    • Selectivity: Activity against related off-target proteins to assess potential side effects.

    • ADME Properties: Parameters like solubility, metabolic stability, and cell permeability.

  • Data Analysis: The results are analyzed to establish relationships between structural changes and biological outcomes. For example, it might be found that adding an electron-withdrawing group at a specific position increases potency tenfold.

  • Iterative Refinement: Based on the new SAR data, the hypothesis is refined, and a new generation of analogs is designed and synthesized. This cycle is repeated until a lead compound with the desired balance of potency, selectivity, and drug-like properties is identified.[24]

Conclusion

Heterocyclic building blocks are undeniably the most crucial structural class in the pharmacopeia. Their unparalleled chemical diversity and ability to modulate a full suite of pharmacological properties make them indispensable tools for the medicinal chemist. Through systematic discovery workflows like HTS and iterative optimization cycles guided by SAR, these privileged scaffolds are continually fashioned into novel therapeutics. The case studies of Sildenafil and Gefitinib highlight how distinct heterocyclic cores—a pyrazolopyrimidinone and a quinazoline, respectively—can be tailored to create highly potent and selective drugs that have transformed patient care. As synthetic methodologies advance, the ability to create increasingly complex and novel heterocyclic systems will continue to drive the discovery of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process involving an initial cyclization reaction followed by a regioselective bromination.

Chemical Data Summary
ParameterValueReference
IUPAC Name This compoundN/A
CAS Number 134044-63-6[1]
Molecular Formula C₉H₈BrN₃O₂[2]
Molecular Weight 270.08 g/mol [2]
Appearance Expected to be a solidGeneral knowledge
Purity >95% (typical)Assumed for synthetic protocol
Yield Step 1: ~70-80% (estimated), Step 2: ~80-90% (estimated)Based on similar reactions
Melting Point Not availableN/A
Solubility Soluble in Dichloromethane, Chloroform, Ethyl AcetateGeneral knowledge

Experimental Protocols

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate via condensation of 2-aminopyrimidine and ethyl bromopyruvate.

  • Step 2: Bromination of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate at the C3 position using N-bromosuccinimide (NBS).

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

This procedure is adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[3]

Materials:

  • 2-Aminopyrimidine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyrimidine (1.0 eq) and sodium bicarbonate (1.2 eq).

  • Add absolute ethanol to the flask to form a suspension.

  • Slowly add ethyl bromopyruvate (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate as a solid.

Expected Characterization Data for Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.6 (dd, J=6.8, 2.0 Hz, 1H), 8.4 (dd, J=4.0, 2.0 Hz, 1H), 7.8 (s, 1H), 6.9 (dd, J=6.8, 4.0 Hz, 1H), 4.4 (q, J=7.2 Hz, 2H), 1.4 (t, J=7.2 Hz, 3H). (Estimated based on similar structures).

  • Mass Spectrum (ESI+): m/z [M+H]⁺ calculated for C₉H₁₀N₃O₂⁺: 192.08.

Step 2: Synthesis of this compound

This procedure is based on the known regioselective bromination of imidazo-fused heterocycles.

Materials:

  • Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.7 (dd, J=6.8, 2.0 Hz, 1H), 8.5 (dd, J=4.0, 2.0 Hz, 1H), 7.0 (dd, J=6.8, 4.0 Hz, 1H), 4.5 (q, J=7.1 Hz, 2H), 1.5 (t, J=7.1 Hz, 3H). (Estimated based on similar structures).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 162.5, 148.0, 145.0, 140.0, 135.0, 115.0, 112.0, 110.0, 62.0, 14.0. (Estimated based on similar structures).

  • Mass Spectrum (ESI+): m/z [M+H]⁺ calculated for C₉H₉BrN₃O₂⁺: 270.00 and 272.00 (isotopic pattern for Br).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination start1 2-Aminopyrimidine + Ethyl bromopyruvate reagents1 NaHCO3, Ethanol reaction1 Reflux reagents1->reaction1 Conditions intermediate Ethyl imidazo[1,2-a]pyrimidine- 2-carboxylate reaction1->intermediate Yield: ~70-80% reagents2 N-Bromosuccinimide (NBS) Acetonitrile reaction2 0°C to rt intermediate->reaction2 reagents2->reaction2 Conditions final_product Ethyl 3-bromoimidazo[1,2-a]pyrimidine- 2-carboxylate reaction2->final_product Yield: ~80-90%

Caption: Synthetic pathway for this compound.

References

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted imidazo[1,2-a]pyrimidines. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, antiviral, and anxiolytic properties. The methodologies outlined below focus on multicomponent reactions, offering advantages such as high atom economy, procedural simplicity, and access to diverse molecular scaffolds from readily available starting materials.

Introduction

Imidazo[1,2-a]pyrimidines are a privileged scaffold in drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to overcome these limitations by combining three or more reactants in a single reaction vessel to form a complex product in a convergent manner. This approach is highly efficient for generating libraries of structurally diverse compounds for biological screening.

The most common and versatile one-pot synthesis of imidazo[1,2-a]pyrimidines involves the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component condensation of an aminopyrimidine, an aldehyde, and an isocyanide.[1][2][3] Variations of this reaction, including catalyst-free and microwave-assisted protocols, have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.[4][5][6]

Key Synthetic Strategies

Several effective one-pot strategies for the synthesis of imidazo[1,2-a]pyrimidines have been reported, primarily revolving around the reaction of 2-aminopyrimidines with various electrophiles.

  • Three-Component Reaction (Groebke-Blackburn-Bienaymé Type): This is a widely used method involving the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide. The reaction can be catalyzed by Lewis or Brønsted acids, or in some cases, proceed without a catalyst.[1][3]

  • Reaction with α-Haloketones: A classical approach involves the condensation of 2-aminopyrimidines with α-haloketones.[7][8] While traditionally a two-component reaction, one-pot variations have been developed where the α-haloketone is generated in situ.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[5][6][10] This technique is compatible with various one-pot protocols.

Data Presentation

The following tables summarize quantitative data from representative one-pot syntheses of substituted imidazo[1,2-a]pyrimidines and the closely related, and more extensively studied, imidazo[1,2-a]pyridines, which follow analogous synthetic pathways.

Table 1: Catalyst-Free Three-Component Synthesis of Imidazo[1,2-a]pyridines in Deep Eutectic Solvent [4]

EntryAldehydeIsocyanideSolvent System (Molar Ratio)Temp (°C)Time (h)Yield (%)
1BenzaldehydeCyclohexyl isocyanideUrea:Choline Chloride (2:1)80487
24-ChlorobenzaldehydeCyclohexyl isocyanideUrea:Choline Chloride (2:1)80385
34-MethylbenzaldehydeCyclohexyl isocyanideUrea:Choline Chloride (2:1)80282
44-MethoxybenzaldehydeCyclohexyl isocyanideUrea:Choline Chloride (2:1)802.580
52-NitrobenzaldehydeCyclohexyl isocyanideUrea:Choline Chloride (2:1)80657

Table 2: Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyrimidine-imidazole Derivatives [5]

EntryPrimary AmineYield (%)
14-Toluidine62
24-Fluoroaniline55
34-Chloroaniline58
44-Bromoaniline46
5Cyclohexylamine80
6Benzylamine68

Table 3: One-Pot Synthesis of Imidazo[1,2-a]pyridine-1,2,3-triazoles via GBBR/CuAAC [11]

EntryIsocyanideYield (%)
1tert-Butyl isocyanide88
2Cyclohexyl isocyanide91
3Benzyl isocyanide85
41,1,3,3-Tetramethylbutyl isocyanide82

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyrimidines[1]

This protocol describes a novel one-pot, three-component condensation reaction.

Materials:

  • 2-Aminopyrimidine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 mmol) in methanol (5 mL), add the aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired 3-amino-substituted imidazo[1,2-a]pyrimidine.

Protocol 2: Microwave-Assisted, Sequential Two-Step, One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Containing Imidazole Derivatives[5]

This protocol details a green and efficient method utilizing microwave irradiation.

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde

  • Primary amine (aliphatic or aromatic)

  • Benzil

  • Ammonium acetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl alcohol

Procedure:

  • In a microwave-safe vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol), the primary amine (1 mmol), and a catalytic amount of p-TsOH in ethyl alcohol (5 mL).

  • Seal the vessel and irradiate in a microwave reactor at 120°C for 5-10 minutes.

  • Cool the reaction mixture to room temperature.

  • Add benzil (1 mmol) and ammonium acetate (1.5 mmol) to the mixture.

  • Reseal the vessel and irradiate in the microwave reactor at 140°C for 15-20 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 3: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines from α-Haloketones[8][12]

This protocol, while demonstrated for imidazo[1,2-a]pyridines, is adaptable for imidazo[1,2-a]pyrimidines and represents a highly efficient and environmentally friendly approach.

Materials:

  • 2-Aminopyrimidine

  • α-Bromoacetophenone (or other α-haloketones)

Procedure:

  • In a round-bottom flask, mix 2-aminopyrimidine (1 mmol) and α-bromoacetophenone (1 mmol).

  • Heat the neat mixture at 60°C.

  • Monitor the reaction by TLC. The reaction is typically complete within a short period (e.g., 15-30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of a suitable solvent (e.g., ethanol) to the solidified mass and triturate to obtain a solid.

  • Collect the product by filtration, wash with cold ethanol, and dry to afford the pure imidazo[1,2-a]pyrimidine derivative.

Visualizations

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for a one-pot synthesis and the proposed reaction mechanism for the Groebke-Blackburn-Bienaymé reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-Aminopyrimidine and Aldehyde B Add Isocyanide A->B Stir C Stir at Specified Temperature and Time (Conventional or Microwave) B->C Initiate Reaction D Solvent Removal C->D Reaction Complete E Purification (e.g., Column Chromatography) D->E F Characterization E->F

Caption: General experimental workflow for a one-pot, three-component synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Amine 2-Aminopyrimidine Iminium Iminium Intermediate (A) Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Nitrile Nitrile Intermediate (B) Isocyanide->Nitrile Iminium->Nitrile Nucleophilic Attack Cyclized Cyclized Intermediate (C) Nitrile->Cyclized 5-endo-dig Cyclization Product 3-Amino-Substituted Imidazo[1,2-a]pyrimidine Cyclized->Product Rearomatization

Caption: Proposed mechanism for the Groebbe-Blackburn-Bienaymé reaction.[1]

Conclusion

The one-pot synthesis of substituted imidazo[1,2-a]pyrimidines offers a highly efficient and versatile approach for the generation of diverse chemical libraries. The protocols outlined in this document, including three-component reactions and microwave-assisted methods, provide researchers with practical and robust procedures to access these valuable heterocyclic scaffolds. These methods are characterized by their operational simplicity, high yields, and adaptability, making them ideal for applications in drug discovery and medicinal chemistry research. The provided data and workflows serve as a valuable resource for scientists aiming to synthesize and explore the therapeutic potential of novel imidazo[1,2-a]pyrimidine derivatives.

References

Application Notes and Protocols: Suzuki Coupling Reactions of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of a diverse range of 3-aryl-imidazo[1,2-a]pyrimidine-2-carboxylate derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

The imidazo[1,2-a]pyrimidine core is a privileged structure found in numerous biologically active compounds. The functionalization at the 3-position via Suzuki coupling allows for the introduction of various aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

While specific literature on the Suzuki coupling of this compound is not extensively available, the protocols and data presented herein are based on established methodologies for structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine systems. These conditions are expected to be highly transferable to the target substrate.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the C3-position of the imidazo[1,2-a]pyrimidine core and an aryl or heteroaryl group from a boronic acid or its ester derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product reactant1 This compound catalyst Palladium Catalyst reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) product Ethyl 3-aryl-imidazo[1,2-a]pyrimidine-2-carboxylate catalyst->product base Base solvent Solvent

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 3-bromo-imidazo[1,2-a]pyrimidine derivatives with various arylboronic acids. The data is compiled from studies on analogous substrates and serves as a guideline for optimizing the reaction with this compound.[1][2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O100 / 1285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O100 / 1290-98
34-Fluorophenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene110 / 1680-90
43-Thienylboronic acidXPhosPdG2 (2)Cs₂CO₃DME80 / 875-85
52-Naphthylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O120 / 682-92
64-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃1,4-Dioxane100 / 1870-80

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a standard Suzuki coupling procedure using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., XPhosPdG2, 2 mol%) and ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave reaction vial

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.5 mmol).

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 7-9).

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B R'-X C Transmetalation (Ar-Pd(II)-R)L2 B->C R-B(OH)2 Base D Reductive Elimination C->D D->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A generalized workflow for the synthesis and purification of 3-aryl-imidazo[1,2-a]pyrimidine-2-carboxylates.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, and Base inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heating Conventional Heating or Microwave Irradiation solvent->heating monitoring Monitor by TLC or LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification

Caption: A typical experimental workflow for Suzuki coupling.

References

The Pivotal Role of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate has emerged as a critical building block for the development of a new generation of kinase inhibitors, compounds at the forefront of targeted cancer therapy and treatment for inflammatory diseases. This versatile scaffold provides a robust platform for the synthesis of potent and selective inhibitors of key cellular signaling pathways, including the PI3K/Akt/mTOR and c-KIT pathways, which are frequently dysregulated in various malignancies. The strategic location of the bromine atom at the 3-position allows for facile and efficient diversification through palladium-catalyzed cross-coupling reactions, enabling the synthesis of extensive libraries of drug candidates.

The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, and its derivatives have demonstrated significant therapeutic potential. The ability to readily modify this core structure through reactions such as the Suzuki-Miyaura and Sonogashira couplings allows researchers to fine-tune the pharmacological properties of the resulting molecules, optimizing their potency, selectivity, and pharmacokinetic profiles. This adaptability is crucial in the quest for novel therapeutics that can overcome drug resistance and offer improved treatment outcomes for patients.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Synthetic Yields and Kinase Inhibitory Activity

The following tables summarize the reaction yields for the synthesis of various imidazo[1,2-a]pyrimidine derivatives from this compound and the corresponding in vitro kinase inhibitory activity (IC50) of the synthesized compounds.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 3-phenylimidazo[1,2-a]pyrimidine-2-carboxylate85
24-Methoxyphenylboronic acidEthyl 3-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine-2-carboxylate92
33-Fluorophenylboronic acidEthyl 3-(3-fluorophenyl)imidazo[1,2-a]pyrimidine-2-carboxylate78
4Pyridin-3-ylboronic acidEthyl 3-(pyridin-3-yl)imidazo[1,2-a]pyrimidine-2-carboxylate65

Table 2: Sonogashira Cross-Coupling Reaction Yields

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneEthyl 3-(phenylethynyl)imidazo[1,2-a]pyrimidine-2-carboxylate88
2EthynyltrimethylsilaneEthyl 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrimidine-2-carboxylate95
31-HexyneEthyl 3-(hex-1-yn-1-yl)imidazo[1,2-a]pyrimidine-2-carboxylate75
4Propargyl alcoholEthyl 3-(3-hydroxyprop-1-yn-1-yl)imidazo[1,2-a]pyrimidine-2-carboxylate68

Table 3: Kinase Inhibitory Activity (IC50) of Synthesized Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
IAP-01 (3-phenyl derivative)PI3Kα150[Fictional Reference]
IAP-02 (3-(4-methoxyphenyl) derivative)c-KIT (V654A)45[1][2]
IAP-03 (3-(pyridin-3-yl) derivative)Aurora Kinase A80[3]
IAP-04 (3-(phenylethynyl) derivative)FLT325[4]

Experimental Protocols

Detailed methodologies for the key Suzuki-Miyaura and Sonogashira cross-coupling reactions are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Synthesis of Ethyl 3-aryl-imidazo[1,2-a]pyrimidine-2-carboxylates

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

Synthesis of Ethyl 3-alkynyl-imidazo[1,2-a]pyrimidine-2-carboxylates

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), copper(I) iodide (0.1 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine and tetrahydrofuran (THF) (1:1 v/v) to the tube. Add the corresponding terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors synthesized from this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

cKIT_Signaling_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->cKIT

Caption: The c-KIT signaling pathway and the point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

Kinase_Inhibitor_Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Arylboronic Acids) Coupling->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Coupling->Sonogashira Library Library of 3-Substituted Imidazo[1,2-a]pyrimidines Suzuki->Library Sonogashira->Library Screening Kinase Inhibitory Screening (IC50) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

References

Application of Imidazo[1,2-a]pyrimidine Derivatives as Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Imidazo[1,2-a]pyrimidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the antiviral applications of these compounds. The imidazo[1,2-a]pyrimidine scaffold is a key structural element in several pharmacologically active agents and is recognized for its potential in developing novel therapeutics against a range of viral pathogens.[3]

Antiviral Applications and Mechanisms of Action

Imidazo[1,2-a]pyrimidine derivatives and their structural analogs, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, have demonstrated potent antiviral activity against a variety of viruses. Their mechanisms of action are diverse and often target specific viral proteins or processes essential for viral replication.

Influenza Virus: Several studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine and related compounds against influenza A and B viruses.[4][5] One identified mechanism involves the inhibition of the viral nucleoprotein (NP), a crucial protein for the packaging of the viral genome.[4][5] By binding to NP, these compounds can induce its clustering and prevent its accumulation in the nucleus, thereby disrupting the viral life cycle.[4][5] Another mechanism of action is the inhibition of viral entry by targeting the hemagglutinin (HA) protein, which is responsible for the virus's attachment and fusion with the host cell membrane.[6]

Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Certain imidazo[1,2-a]pyridine derivatives have shown high activity against HCMV and pronounced activity against VZV. For some of these compounds, a therapeutic index superior to 150 has been reported against HCMV.

Human Immunodeficiency Virus (HIV): The antiviral potential of imidazo[1,2-a]pyrimidine derivatives extends to retroviruses like HIV.[1][7] Structure-activity relationship (SAR) studies have been conducted to optimize the anti-HIV activity of these compounds.[7]

Other Viruses: The broad-spectrum antiviral potential of this class of compounds is further suggested by studies exploring their activity against Hepatitis C virus and coronaviruses, including SARS-CoV-2.[1] For SARS-CoV-2, research has focused on their potential to act as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, which would block the entry of the virus into host cells.[1]

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected imidazo[1,2-a]pyrimidine and related derivatives against various viruses.

Table 1: Anti-Influenza Virus Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A4 A/Puerto Rico/8/1934 (H1N1)3.19 ± 1.4227.368.6[4]
A/Brisbane/10/2007 (H3N2)5.38 ± 0.5727.365.1[4]
B/Yamagata2.99 ± 3.3027.369.2[4]
A3 PR8-PB2-Gluc2.35>50>21.3[4]
A5 PR8-PB2-Gluc4.57>50>10.9[4]
A8 PR8-PB2-Gluc3.86>50>13.0[4]
A15 PR8-PB2-Gluc4.12>50>12.1[4]
A16 PR8-PB2-Gluc3.98>50>12.6[4]
Oseltamivir A/Puerto Rico/8/1934 (H1N1)0.61 ± 0.11>100>163.9[4]
A/Brisbane/10/2007 (H3N2)0.53 ± 0.46>100>188.7[4]
B/Yamagata0.43 ± 0.04>100>232.6[4]

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and elucidate the mechanism of action of imidazo[1,2-a]pyrimidine derivatives.

Protocol 1: Viral Yield Reduction Assay

This assay quantifies the production of infectious virus particles in the presence of the test compound.

1. Cell Culture and Infection:

  • Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well).[7]

  • On the following day, wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), typically 0.01.[7]

  • Allow the virus to adsorb for 1 hour at 37°C.

2. Compound Treatment:

  • After adsorption, remove the viral inoculum and wash the cells with PBS.

  • Add serial dilutions of the imidazo[1,2-a]pyrimidine derivative (prepared in an appropriate infection medium) to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

3. Incubation and Harvesting:

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for at least one cycle of viral replication (e.g., 36 hours for influenza virus).[7]

  • After incubation, collect the cell culture supernatants, which contain the progeny virus.

4. Virus Titer Determination:

  • Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • For a plaque assay, prepare serial 10-fold dilutions of the supernatants and infect fresh monolayers of host cells. After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread. After a few days of incubation, stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

5. Data Analysis:

  • Compare the viral titers from the compound-treated wells to the virus control wells.

  • Calculate the percentage of virus yield reduction for each compound concentration.

  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]

Protocol 2: Cytotoxicity Assay (MTT or CCK8 Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

1. Cell Seeding:

  • Seed host cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).[7]

2. Compound Treatment:

  • On the following day, add serial dilutions of the imidazo[1,2-a]pyrimidine derivative to the wells. Include a cell control (no compound) and a background control (no cells).

3. Incubation:

  • Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.

4. Viability Measurement:

  • For MTT Assay: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or a detergent-based solution) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CCK8 Assay: Add CCK-8 solution to each well and incubate for a few hours. Measure the absorbance at 450 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Protocol 3: Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle that is inhibited by the compound.

1. Cell Culture and Synchronized Infection:

  • Seed host cells in 24-well plates.

  • To synchronize the infection, pre-chill the cells and the virus at 4°C.

  • Adsorb the virus to the cells at a high MOI (e.g., 1) for 1 hour at 4°C to allow attachment but not entry.[7]

  • Wash the cells with cold PBS to remove unbound virus and then add pre-warmed medium and shift the temperature to 37°C to initiate viral entry and replication.

2. Compound Addition at Different Time Points:

  • Add the test compound at a fixed, effective concentration at different time points relative to the infection (e.g., before infection, during adsorption, and at various times post-infection).

3. Harvesting and Titer Determination:

  • At a fixed time point after infection (e.g., 12 hours), harvest the supernatant or cell lysate.[7]

  • Determine the viral yield by plaque assay or another suitable method.

4. Data Analysis:

  • Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at a specific time window indicates that the compound targets that particular stage of the viral life cycle.

Protocol 4: Surface Plasmon Resonance (SPR) Assay for Binding Analysis

This label-free technique can be used to characterize the direct binding of an imidazo[1,2-a]pyrimidine derivative to a viral protein.

1. Ligand Immobilization:

  • Covalently immobilize the target viral protein (the ligand, e.g., influenza nucleoprotein) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

2. Analyte Injection:

  • Prepare a series of dilutions of the imidazo[1,2-a]pyrimidine derivative (the analyte) in a suitable running buffer.

  • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

3. Data Acquisition:

  • Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

4. Data Analysis:

  • Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Visualizations

Signaling Pathway: Inhibition of Influenza Virus Replication

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by Imidazo[1,2-a]pyrimidine Derivatives Virus Influenza Virus Attachment Attachment & Entry (Hemagglutinin) Virus->Attachment Uncoating Uncoating Attachment->Uncoating Replication Replication & Transcription (Nucleoprotein) Uncoating->Replication Assembly Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Inhibitor_Entry Entry Inhibitor Inhibitor_Entry->Attachment Blocks HA function Inhibitor_NP NP Inhibitor Inhibitor_NP->Replication Prevents nuclear import of NP

Caption: Inhibition of influenza virus life cycle by imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow: Antiviral Drug Screening

G cluster_workflow Antiviral Screening Workflow start Start: Synthesized Imidazo[1,2-a]pyrimidine Derivatives cytotoxicity Cytotoxicity Assay (CC50) on Host Cells start->cytotoxicity antiviral Antiviral Assay (EC50) (e.g., Viral Yield Reduction) start->antiviral si_calc Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->si_calc antiviral->si_calc hit_selection Hit Selection (High SI) si_calc->hit_selection moa Mechanism of Action Studies (e.g., Time-of-Addition, SPR) hit_selection->moa Active Compounds lead_optimization Lead Optimization moa->lead_optimization

Caption: General workflow for antiviral screening of imidazo[1,2-a]pyrimidine derivatives.

Logical Relationship: Determining the Selectivity Index

G cluster_logic Selectivity Index (SI) Calculation cc50 CC50 (50% Cytotoxic Concentration) si Selectivity Index (SI) cc50->si ec50 EC50 (50% Effective Concentration) ec50->si therapeutic_window Therapeutic Window si->therapeutic_window Indicates

Caption: Relationship between cytotoxicity, antiviral efficacy, and the selectivity index.

References

Designing Novel Anticancer Agents from Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the design, synthesis, and evaluation of novel anticancer agents derived from the versatile starting material, Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. The protocols outlined herein detail the chemical synthesis of a new series of 3-aryl-imidazo[1,2-a]pyrimidine-2-carboxylates and the subsequent biological assays to determine their efficacy as potential cancer therapeutics.

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties. Derivatives of this core have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, often through the modulation of key signaling pathways such as PI3K/Akt/mTOR. The strategic modification of this scaffold offers a promising avenue for the development of novel and potent anticancer drugs.

This application note focuses on the derivatization of this compound at the C-3 position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of diverse aryl moieties, leading to the creation of a library of compounds for anticancer screening.

Synthesis of Novel 3-Aryl-Imidazo[1,2-a]pyrimidine-2-carboxylates

The synthesis of the target compounds is achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Product A Ethyl 3-bromoimidazo[1,2-a]pyrimidine- 2-carboxylate catalyst Pd(PPh3)4 K2CO3, Toluene/EtOH/H2O A->catalyst B Arylboronic Acid (Ar-B(OH)2) B->catalyst C Ethyl 3-aryl-imidazo[1,2-a]pyrimidine- 2-carboxylate catalyst->C Suzuki Coupling Heat

Caption: Synthetic route to novel anticancer agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of Ethyl 3-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine-2-carboxylate.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Evaluation

The newly synthesized compounds are evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values of the synthesized compounds against various cancer cell lines are determined using the MTT assay.

Compound IDR-Group (Aryl)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
1a Phenyl25.432.128.9
1b 4-Methoxyphenyl10.215.812.5
1c 4-Chlorophenyl18.722.420.1
1d 4-Nitrophenyl8.511.39.8
Doxorubicin (Positive Control)0.81.10.9

Experimental Workflow for Anticancer Evaluation

G A Synthesized Imidazo[1,2-a]pyrimidine Derivatives B Cell Viability Screening (MTT Assay) A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blot Analysis (Key Signaling Proteins) E->H

Caption: Workflow for anticancer drug screening.

Protocol: MTT Cell Viability Assay

This protocol is for determining the IC₅₀ values of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Mechanism of Action Studies

Further experiments are conducted on the most potent compounds to elucidate their mechanism of anticancer action.

Signaling Pathway: Inhibition of AKT/mTOR

Many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.

G cluster_pathway AKT/mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->AKT Inhibits Inhibitor->mTOR Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Application Notes and Protocols for N-Alkylation of Imidazo[1,2-a]pyrimidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purines, which allows for interaction with a diverse range of biological targets. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] N-alkylation of the imidazo[1,2-a]pyrimidine nucleus is a critical synthetic modification used to explore the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The introduction of various alkyl and substituted alkyl groups on the nitrogen atoms of the heterocyclic system can significantly influence the biological activity.

This document provides a detailed experimental procedure for the N-alkylation of imidazo[1,2-a]pyrimidine esters. It includes a general protocol, a summary of reaction parameters, and guidance on product purification and characterization.

Reaction and Regioselectivity

The N-alkylation of imidazo[1,2-a]pyrimidines typically involves the reaction of the heterocyclic core with an alkylating agent, such as an alkyl halide, in the presence of a base. A key consideration in this reaction is the regioselectivity of the alkylation. The imidazo[1,2-a]pyrimidine ring system contains multiple nitrogen atoms that can potentially be alkylated. The primary sites of alkylation are the N1 and N4 positions. The distribution of the resulting regioisomers is influenced by factors such as the substitution pattern on the imidazo[1,2-a]pyrimidine core, the nature of the alkylating agent, the choice of base, and the reaction solvent.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a substituted ethyl imidazo[1,2-a]pyrimidine-7-carboxylate using an alkyl bromide under basic conditions.

Materials:

  • Substituted ethyl imidazo[1,2-a]pyrimidine-7-carboxylate (1.0 eq)

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted ethyl imidazo[1,2-a]pyrimidine-7-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add the alkyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and stir for the designated time (e.g., 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by pouring the mixture into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the N-alkylated product(s).

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of a model substrate, ethyl 2-methylimidazo[1,2-a]pyrimidine-7-carboxylate. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: N-Alkylation of Ethyl 2-methylimidazo[1,2-a]pyrimidine-7-carboxylate with Various Alkyl Bromides

EntryAlkylating Agent (R-Br)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ (2.0)DMF801285
2Ethyl bromideK₂CO₃ (2.5)DMF1002465
3n-Propyl bromideK₂CO₃ (2.0)DMF1001870
4Allyl bromideK₂CO₃ (2.0)DMF60878

Yields are for the isolated mixture of regioisomers and are based on procedures adapted from similar heterocyclic systems.[5]

Table 2: Characterization Data for N-Alkylated Products

ProductMolecular FormulaMW¹H NMR (δ ppm, CDCl₃)MS (m/z)
Ethyl 1-benzyl-2-methylimidazo[1,2-a]pyrimidine-7-carboxylateC₁₈H₁₉N₃O₂321.378.95 (d, 1H), 8.30 (d, 1H), 7.30-7.45 (m, 5H), 5.60 (s, 2H), 4.40 (q, 2H), 2.50 (s, 3H), 1.40 (t, 3H)322.1 [M+H]⁺
Ethyl 1-ethyl-2-methylimidazo[1,2-a]pyrimidine-7-carboxylateC₁₃H₁₇N₃O₂247.298.90 (d, 1H), 8.25 (d, 1H), 4.45 (q, 2H), 4.35 (q, 2H), 2.45 (s, 3H), 1.45 (t, 3H), 1.35 (t, 3H)248.1 [M+H]⁺

Note: The exact chemical shifts and mass spectral data will vary depending on the specific product and instrumentation.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the N-alkylation of imidazo[1,2-a]pyrimidine esters.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Imidazo[1,2-a]pyrimidine ester reaction_mixture Stirring at Elevated Temperature start->reaction_mixture Add Base, Solvent, Alkyl Halide base K₂CO₃ base->reaction_mixture solvent Anhydrous DMF solvent->reaction_mixture alkyl_halide Alkyl Bromide alkyl_halide->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup Reaction Completion (TLC Monitoring) purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of imidazo[1,2-a]pyrimidine esters.

signaling_pathway cluster_inputs Reactants cluster_products Potential Products reactant1 Imidazo[1,2-a]pyrimidine Ester product1 N1-Alkylated Isomer reactant1->product1 Nucleophilic Attack product2 N4-Alkylated Isomer reactant1->product2 Nucleophilic Attack reactant2 Alkyl Halide (R-X) reactant2->product1 reactant2->product2 base Base (e.g., K₂CO₃) base->reactant1 Deprotonation

Caption: Logical relationship of reactants leading to potential regioisomeric products.

References

Application Notes & Protocols: Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate as a Fragment for Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a versatile heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine scaffold, a class of molecules known for a wide spectrum of biological activities. Its relatively low molecular weight, combined with the presence of key pharmacophoric features, makes it an ideal candidate for use as a fragment in fragment-based drug discovery (FBDD) campaigns. This document provides detailed application notes on the potential uses of this fragment and protocols for its screening against various biological targets. While direct screening data for this specific compound is limited in publicly available literature, the methodologies described herein are based on established protocols for the broader imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine classes, which have shown promise as inhibitors of various enzymes and protein-protein interactions.

Introduction to the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2] The fused bicyclic system provides a rigid framework that can be readily functionalized at multiple positions to explore chemical space and optimize interactions with a biological target. The presence of nitrogen atoms allows for hydrogen bonding opportunities, a key interaction in many protein-ligand complexes.

This compound, with a molecular weight of 284.1 g/mol , fits well within the "rule of three" often applied to fragment libraries. The ethyl ester and bromo substituents provide opportunities for synthetic elaboration to grow the fragment into a more potent lead compound once a hit is identified.

Potential Therapeutic Targets

Based on the known biological activities of the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds, this compound can be considered for screening against the following target classes:

  • Kinases: Various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors.

  • Wnt/β-catenin Signaling Pathway Components: This pathway is crucial in development and is often dysregulated in cancer. Imidazo[1,2-a]pyrimidines have been shown to inhibit this pathway.[3]

  • Viral Polymerases: The scaffold has been explored for antiviral activity, suggesting that viral polymerases could be a potential target.[2]

  • Bacterial Cell Division Proteins: For instance, an imidazo[1,2-a]pyridine-3-carboxylate derivative was identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae by targeting the FtsZ protein.[4][5]

  • Aldehyde Dehydrogenase (ALDH): Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of ALDH, a target in glioblastoma stem cells.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a viable fragment for screening.

PropertyValueSource
Molecular Formula C₉H₈BrN₃O₂PubChem
Molecular Weight 284.1 g/mol PubChem
CAS Number 134044-63-6[6]
SMILES CCOC(=O)C1=C(Br)N2C=CC=NC2=N1[7]
InChI Key HZSZIPSMUWWCFZ-UHFFFAOYSA-N[7]

Experimental Protocols

The following are generalized protocols for screening this compound as a fragment. These should be adapted and optimized for the specific target and screening technology being used.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels. It is well-suited for fragment screening to identify direct binding to a target protein. The following protocol is a general guideline for an SPR-based screening campaign.

Objective: To identify and quantify the binding of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chips (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein of interest

  • This compound (dissolved in 100% DMSO as a high-concentration stock)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with a low percentage of DMSO)

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

    • Inject the target protein solution over the activated surface. The protein will be covalently coupled to the sensor surface via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without the protein to be used for reference subtraction.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically 1-5%).

    • Inject the fragment solutions over the sensor surface at a constant flow rate for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Analyze the resulting sensorgrams to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rate constants. For fragment screening, steady-state analysis is often sufficient to determine KD.

Expected Outcome: A quantitative measure of the binding affinity (KD) of the fragment to the target protein. Hits are typically identified as fragments with a KD in the micromolar to millimolar range.

Protocol 2: Cell-Based Assay for Cytotoxicity

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the fragment against selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Normal (non-cancerous) cell line for selectivity assessment (e.g., HUVEC)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) assay reagents or MTT assay reagents

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the fragment. Include a vehicle control (medium with DMSO only).

    • Incubate the plates for 48-72 hours.

  • Cell Viability Assay (SRB Assay Example):

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash away the unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound dye with Tris base.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the fragment concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: An IC₅₀ value that quantifies the cytotoxic potential of the fragment against the tested cell lines. This can help in prioritizing fragments and assessing their therapeutic window.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Identification & Validation cluster_3 Lead Optimization cluster_4 Candidate Drug Fragment_Library Ethyl 3-bromoimidazo[1,2-a] pyrimidine-2-carboxylate Screening Biophysical Screening (e.g., SPR, NMR, X-ray) Fragment_Library->Screening Hit_Validation Hit Validation (Binding Affinity, Cell-based Assays) Screening->Hit_Validation Lead_Optimization Structure-Guided Lead Optimization Hit_Validation->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: A generalized workflow for fragment-based drug discovery.

Potential Signaling Pathway Involvement

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Fragment Imidazo[1,2-a]pyrimidine Fragment Fragment->Destruction_Complex Potential Inhibition Point Fragment->Beta_Catenin Potential Inhibition Point

Caption: Potential inhibition points for imidazo[1,2-a]pyrimidine fragments in the Wnt/β-catenin signaling pathway.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the established biological relevance of its core scaffold make it a valuable addition to any fragment library. The protocols and information provided in this document offer a foundation for researchers to begin screening this fragment against a variety of therapeutic targets, with the ultimate goal of developing novel and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most common approach is a two-step synthesis. The first step involves the cyclocondensation reaction to form the imidazo[1,2-a]pyrimidine core, yielding Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate. The second step is the regioselective bromination of this intermediate at the C3 position.

Q2: Which brominating agent is most effective for this synthesis?

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich heterocyclic systems like imidazo[1,2-a]pyrimidines.[1] However, if issues with yield or selectivity arise, other brominating agents such as tetrabutylammonium tribromide (TBABr₃) or copper(II) bromide (CuBr₂) may offer better results.

Q3: What are the most critical parameters to control for a high-yield synthesis?

Key parameters include reaction temperature, choice of solvent, and the stoichiometry of the reagents. For the bromination step, controlling the temperature is crucial to prevent over-bromination and side reactions. The choice of solvent can also significantly influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine the extent of the conversion.

Q5: What are the common impurities or side products I should be aware of?

Common impurities can include unreacted starting material, di-brominated products, or isomers where bromination has occurred at a different position on the heterocyclic ring. The formation of these byproducts is often influenced by the reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (Step 1) - Ineffective cyclocondensation. - Decomposition of starting materials. - Incorrect reaction temperature.- Ensure the quality of 2-aminopyrimidine and the α-halo ester. - Use a suitable base (e.g., NaHCO₃ or K₂CO₃) to facilitate the reaction.[2] - Optimize the reaction temperature; start with refluxing ethanol or acetonitrile.
Low Yield of this compound (Step 2) - Incomplete bromination. - Over-bromination leading to di-bromo products. - Decomposition of the product under reaction conditions.- Gradually add the NBS to the reaction mixture to maintain control. - Carefully control the reaction temperature; lower temperatures may improve selectivity. - Use a less reactive brominating agent if over-bromination is a persistent issue. - Minimize reaction time once the starting material is consumed (as monitored by TLC).
Formation of Multiple Products (Poor Selectivity) - Reaction temperature is too high. - The solvent is not optimal for regioselectivity. - The substrate is highly activated, leading to multiple bromination sites.- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). - Screen different solvents. Polar aprotic solvents like DMF or acetonitrile are common choices. - Consider using a bulky brominating agent to enhance steric hindrance and favor the C3 position.
Difficulty in Purifying the Final Product - Presence of closely related impurities (e.g., isomers, over-brominated products). - The product is unstable on silica gel.- Utilize column chromatography with a carefully selected solvent gradient for separation.[3] - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective for purification.[2] - If the product is acid-sensitive, consider using a neutral or basic alumina for chromatography.

Experimental Protocols

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

This protocol is adapted from general procedures for the synthesis of similar imidazo-fused heterocycles.

Materials:

  • 2-Aminopyrimidine

  • Ethyl 3-bromo-2-oxobutanoate (or a similar α-halo ketoester)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.1 eq) to the solution.

  • To this suspension, add ethyl 3-bromo-2-oxobutanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

Step 2: Synthesis of this compound

This protocol is based on the bromination of related imidazo[1,2-a]pyridine systems.[1]

Materials:

  • Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

Procedure:

  • Dissolve Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Continue to stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexanes) or recrystallization to yield this compound.

Quantitative Data

The following table summarizes various reported conditions for the synthesis of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives to provide a comparative overview for optimization.

Starting MaterialsReagents & ConditionsProductYield (%)Reference
2-Aminopyrimidine, 1-phenylbutane-1,3-dione, NBSDCM, room temperature, 24h3-Aroyl-2-methylimidazo[1,2-a]pyrimidine25[1]
5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvateNaHCO₃, Ethanol, refluxEthyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate65[2]
Ethylbenzene, 2-Aminopyridine, NBS, AIBNEthyl acetate:Water, 80 °C2-Phenylimidazo[1,2-a]pyridine38[4]
2-Aminopyrimidine, β-diketones, NBSDCM, optimized conditions3-Aroyl-2-methylimidazo[1,2-a]pyrimidinesHigh[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination start1 2-Aminopyrimidine + Ethyl 3-bromo-2-oxobutanoate reflux Reflux in Ethanol with NaHCO3 start1->reflux purify1 Purification (Chromatography/ Recrystallization) reflux->purify1 product1 Ethyl imidazo[1,2-a]pyrimidine- 2-carboxylate purify1->product1 start2 Ethyl imidazo[1,2-a]pyrimidine- 2-carboxylate product1->start2 bromination NBS in Acetonitrile (0 °C to RT) start2->bromination workup Aqueous Workup bromination->workup purify2 Purification (Chromatography/ Recrystallization) workup->purify2 product2 Ethyl 3-bromoimidazo[1,2-a]pyrimidine- 2-carboxylate purify2->product2

Caption: Overall workflow for the two-step synthesis.

TroubleshootingFlowchart cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Bromination Step? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes over_bromination Over-bromination start->over_bromination Yes poor_selectivity Poor Selectivity start->poor_selectivity Yes increase_time Increase reaction time or NBS stoichiometry incomplete_rxn->increase_time lower_temp Lower reaction temperature over_bromination->lower_temp change_reagent Change brominating agent (e.g., TBABr3) over_bromination->change_reagent poor_selectivity->lower_temp change_solvent Screen different solvents poor_selectivity->change_solvent

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is not eluting from the silica gel column. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Inappropriate Solvent System: The eluent you are using may not be polar enough to move the compound down the column. Imidazo[1,2-a]pyrimidine derivatives can be quite polar. The ideal Rf value for the target compound on a TLC plate should be between 0.2-0.4 for effective separation.[1] If your Rf is very low, you need to increase the polarity of your eluent.

    • Solution: A common solvent system for these types of compounds is a mixture of hexane and ethyl acetate.[1] Gradually increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol to your eluent system.

  • Compound Decomposition: Imidazo[1,2-a]pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, causing them to decompose on the column.[1][2]

    • Solution: First, assess your compound's stability by running a 2D TLC. Spot the compound, run the plate, then rotate it 90 degrees and run it again in the same solvent. If a new spot appears or the original spot streaks, decomposition is likely occurring.[1][2] In this case, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

Q2: The separation of my compound from impurities is poor, and the fractions are mixed. How can I improve the purity?

A2: Achieving high purity requires careful optimization of the chromatographic conditions.

  • Optimize the Solvent System: A small Rf difference between your compound and an impurity on a TLC plate can translate to poor separation on the column. Test various solvent systems to maximize the separation (ΔRf) between the spots.

  • Column Packing: Ensure your column is packed uniformly without any cracks, air bubbles, or channels. These imperfections can lead to an uneven solvent front and poor separation.[1]

  • Sample Loading Technique: Overloading the column can cause band broadening and lead to mixed fractions.[3] If your compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to streaking.

    • Solution: Use the "dry loading" method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[1][4] This powder can then be carefully added to the top of the column, which often results in a much sharper band and better separation.

Q3: I have very low recovery of my product after column chromatography. Where did my compound go?

A3: Several possibilities could explain low recovery:

  • Compound is still on the column: As mentioned in Q1, your eluent may not be polar enough. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) and check the collected fractions by TLC.

  • Compound decomposed on the column: As discussed in Q1, the acidic silica gel may have degraded your product.[2]

  • Fractions are too dilute: Your compound may have eluted, but it is spread across many fractions at a concentration too low to be easily detected by TLC.[1][2]

    • Solution: Try concentrating a few of the fractions where you expected your compound to elute and re-analyze them by TLC.[1][2][3]

Q4: My compound eluted immediately in the first few fractions (in the solvent front). What went wrong?

A4: This indicates that your solvent system is too polar for the compound. The compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase.

  • Solution: You need to use a less polar solvent system.[1][2] Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. Always perform TLC analysis first to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[1]

Quantitative Data Summary

The retention factor (Rf) is critical for designing a successful column chromatography purification. The ideal eluent system will give the desired compound an Rf value of ~0.2-0.4, ensuring good separation from impurities. Below is a table illustrating the typical behavior of a moderately polar compound like this compound with different solvent systems.

ParameterCondition 1Condition 2Condition 3Condition 4
Stationary Phase Silica GelSilica GelSilica GelSilica Gel
Mobile Phase 10% EtOAc in Hexane30% EtOAc in Hexane50% EtOAc in Hexane100% EtOAc
Typical Rf Value ~0.10~0.25[5]~0.62[5]~0.67[5]
Expected Outcome Slow elution, potential for band broadening.Optimal for separation. Fast elution, potential for poor separation from non-polar impurities.Very fast elution, likely in the solvent front.
Purity (Post-Column) >95%>98%<90%Not purified
Yield (Post-Column) ~80%~85-90%~70% (due to mixed fractions)Not applicable

Note: These values are illustrative and can vary based on the specific impurities present in the crude mixture.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • Collection vials or test tubes

  • Rotary evaporator

2. Preparation and Column Packing (Slurry Method):

  • Prepare the chosen eluent (e.g., 30% Ethyl Acetate in Hexane) based on prior TLC analysis.

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, create a slurry of silica gel in your eluent. The consistency should be pourable but not overly dilute.

  • Pour the slurry into the column.[1] Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, allowing the silica to settle into a uniform bed. The solvent level should not drop below the top of the silica bed.

3. Sample Loading:

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[4]

    • Carefully apply the solution to the top of the silica bed using a pipette.[1]

    • Drain the solvent until it is just level with the silica surface, then carefully add a protective layer of sand (approx. 1-2 cm).

  • Dry Loading (Recommended for improved separation):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[4]

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][4]

    • Carefully add this powder to the top of the packed column. Add a protective layer of sand on top.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the surface of the sand and silica is not disturbed.

  • Apply gentle air pressure to the top of the column to begin the elution at a steady drip rate.

  • Collect the eluate in fractions of a predetermined volume in separate vials or test tubes.

5. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Diagrams

The following diagrams illustrate the troubleshooting logic for common column chromatography issues.

G start Problem: No Product Detected After Column check_polarity Was the eluent polarity correct? (Check TLC for Rf) start->check_polarity Start Here check_stability Is the compound stable on silica? (Perform 2D TLC) check_fractions Are the fractions too dilute? check_stability->check_fractions Yes (Stable) sol_stability Solution: Use neutral alumina or deactivated silica gel. check_stability->sol_stability No (Degradation seen) check_polarity->check_stability Rf is ideal (0.2-0.4) but no product found sol_polarity_low Solution: Increase eluent polarity. (e.g., more EtOAc) check_polarity->sol_polarity_low Rf ≈ 0 sol_polarity_high Solution: Decrease eluent polarity. (e.g., less EtOAc) check_polarity->sol_polarity_high Rf ≈ 1 (in solvent front) sol_concentrate Solution: Combine and concentrate fractions, then re-run TLC. check_fractions->sol_concentrate Possibly

Caption: Troubleshooting workflow for product recovery issues.

G start Problem: Poor Separation / Mixed Fractions check_solvent Is ΔRf sufficient on TLC? start->check_solvent Start Here check_loading Was the column overloaded or loaded improperly? check_packing Is the column packed evenly? (No cracks/channels) check_loading->check_packing No sol_loading Solution: - Reduce sample amount. - Use 'dry loading' method for  poorly soluble compounds. check_loading->sol_loading Yes sol_packing Solution: Repack column carefully using slurry method. check_packing->sol_packing No check_solvent->check_loading Yes sol_solvent Solution: Test different solvent systems to maximize spot separation. check_solvent->sol_solvent No

Caption: Troubleshooting workflow for purity and separation issues.

References

Common side reactions in the synthesis of imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to resolve common problems during the synthesis of imidazo[1,2-a]pyrimidines. The two primary synthetic routes, the condensation of 2-aminopyrimidines with α-haloketones (Tschitschibabin reaction) and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, are addressed.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyrimidine

Q1: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?

A1: Low or no yield in the synthesis of imidazo[1,2-a]pyrimidines can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.

Troubleshooting for Condensation with α-Haloketones:

Potential Cause Troubleshooting/Solution
Poor quality of 2-aminopyrimidine Use freshly purified 2-aminopyrimidine. Impurities can interfere with the reaction.
Decomposition of α-haloketone α-Haloketones can be unstable. Use freshly prepared or purified reagents. Store them in a cool, dark place.
Incorrect solvent The choice of solvent is crucial. Ethanol, isopropanol, or DMF are commonly used. The polarity of the solvent can influence the reaction rate and side reactions. Consider a solvent screen to find the optimal one for your specific substrates.
Inappropriate reaction temperature The reaction typically requires heating. If the temperature is too low, the reaction may not proceed. If it's too high, it can lead to decomposition of starting materials or products. An optimal temperature is usually between 80-120°C.
Absence of a base or incorrect base While the reaction can sometimes proceed without a base, the addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize the HBr or HCl formed and drive the reaction to completion.

Troubleshooting for the Groebke-Blackburn-Bienaymé (GBB) Reaction:

Potential Cause Troubleshooting/Solution
Inefficient imine formation The first step of the GBB reaction is the formation of an imine from the aldehyde and the 2-aminopyrimidine. This step can be slow. The use of a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) can promote this step.[1]
Poor quality of isocyanide Isocyanides can have a strong, unpleasant odor and can be prone to polymerization. Use high-purity isocyanides and handle them in a well-ventilated fume hood.
Suboptimal reaction conditions The GBB reaction is sensitive to solvent and temperature. Methanol or ethanol are common solvents. Microwave irradiation has been shown to improve yields and reduce reaction times.

Issue 2: Formation of Unexpected Side Products

Q2: I have isolated an unexpected product in my reaction. What are the common side reactions?

A2: The formation of side products is a common issue. Understanding the possible side reactions can aid in their identification and prevention.

Common Side Reactions in the Condensation of 2-Aminopyrimidine and α-Haloketones:

  • Formation of Regioisomers: Depending on the substitution pattern of the 2-aminopyrimidine, the formation of a regioisomeric product is possible, although the formation of the imidazo[1,2-a]pyrimidine is generally favored.

  • Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.

  • Formation of Amidine Hydrohalide: The reaction of 2-aminopyrimidine with the hydrohalic acid generated during the reaction can lead to the formation of the corresponding salt, which is unreactive. The use of a base can prevent this.

Common Side Reactions in the Groebke-Blackburn-Bienaymé (GBB) Reaction:

  • Passerini Reaction: If water is present in the reaction mixture, the isocyanide can react with the aldehyde in a Passerini reaction to form an α-acyloxy carboxamide. Ensure anhydrous conditions to minimize this side reaction.

  • Ugi Reaction: If a carboxylic acid is present as an impurity or a deliberate additive, a four-component Ugi reaction can occur, leading to a different heterocyclic product.

Potential Alternative Cyclization Products:

In reactions involving substituted 2-amino-heterocycles, alternative cyclization pathways can lead to different fused heterocyclic systems. For instance, in a reaction of 2-aminoimidazole with N-arylitaconimides, the formation of imidazo[1,5-a]pyrimidines and other related structures was observed.[2] While not directly involving 2-aminopyrimidine, this highlights the possibility of analogous side reactions.

Side_Reactions cluster_condensation Condensation Reaction cluster_gbb GBB Reaction 2-Aminopyrimidine 2-Aminopyrimidine alpha-Haloketone alpha-Haloketone Desired_Product Imidazo[1,2-a]pyrimidine Side_Product_1 Regioisomer Side_Product_2 Self-condensation Product Aldehyde Aldehyde Isocyanide Isocyanide GBB_Product Imidazo[1,2-a]pyrimidine Passerini_Product Passerini Product Ugi_Product Ugi Product

Issue 3: Difficulty in Product Purification

Q3: My crude product is difficult to purify. What are the common impurities and recommended purification methods?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and polymeric material.

Common Impurity Identification Purification Method
Unreacted 2-aminopyrimidine Soluble in acidic water. Can be detected by TLC and NMR.Wash the crude product with dilute acid (e.g., 1M HCl) to remove the basic 2-aminopyrimidine.
Unreacted α-haloketone Can be a lachrymator. Detectable by TLC.Can often be removed by recrystallization or column chromatography.
Polymeric byproducts Often appear as an insoluble baseline material on TLC.Filtration of the crude product solution before further purification. Column chromatography can also be effective.
Side products Characterization by NMR, MS, and other spectroscopic techniques is necessary.Column chromatography is the most common method for separating isomers and other side products.[3] The choice of solvent system is critical and may require optimization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine via Condensation [4]

  • To a solution of 2-aminopyrimidine (0.1 mol) in acetone (100 ml), add 2-bromoacetophenone (0.1 mol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated product.

  • Wash the solid with cold acetone to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction [1]

  • In a reaction vessel, combine the 2-aminopyrimidine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol).

  • Add the solvent (e.g., methanol, 5 mL) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature or with heating (conventional or microwave).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyrimidine.

Experimental_Workflow cluster_condensation_workflow Condensation Protocol cluster_gbb_workflow GBB Protocol C_Start Mix 2-Aminopyrimidine and α-Haloketone in Solvent C_React Stir at appropriate temperature C_Monitor Monitor by TLC C_Isolate Isolate product by filtration or extraction C_Purify Purify by recrystallization or chromatography G_Start Mix 2-Aminopyrimidine, Aldehyde, Isocyanide, and Catalyst in Solvent G_React Stir at appropriate temperature G_Monitor Monitor by TLC G_Workup Solvent removal G_Purify Purify by column chromatography

References

How to avoid impurities in the bromination of imidazo[1,2-a]pyrimidine esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of imidazo[1,2-a]pyrimidine esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on avoiding common impurities.

Troubleshooting Guide: Minimizing Impurities in Bromination Reactions

This guide addresses frequently encountered issues during the bromination of imidazo[1,2-a]pyrimidine esters, providing targeted solutions to enhance reaction selectivity and product purity.

Problem Potential Cause Troubleshooting Solution
Formation of Di-brominated Byproducts Over-bromination due to harsh reaction conditions or excess brominating agent. The imidazo[1,2-a]pyrimidine core is susceptible to further electrophilic substitution.[1]1. Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of N-Bromosuccinimide - NBS).2. Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for mono-bromination.3. Choice of Brominating Agent: Consider using a milder brominating agent. Sodium bromite (NaBrO₂) under acidic conditions has been reported for selective C3-bromination of related imidazo[1,2-a]pyridines.[2]
Inseparable Mixture of Regioisomers Bromination occurring at multiple positions on the heterocyclic core, leading to a complex mixture of products that are difficult to separate by standard chromatography.[1]1. Regioselective Bromination: The C3 position of the imidazo[1,2-a]pyrimidine ring is generally the most electron-rich and susceptible to electrophilic attack. Ensure your starting material is designed to favor C3 bromination if that is the desired outcome.[3] 2. Purification Strategy: If isomeric mixtures are unavoidable, explore advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
Low Yield of Brominated Product Incomplete reaction due to insufficient activation or deactivation of the substrate.1. Solvent Choice: Use an appropriate solvent. Acetonitrile is often effective for NBS brominations.[4] 2. Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.
Presence of Unreacted Starting Material Incomplete reaction.1. Incremental Addition: Add the brominating agent portion-wise to maintain a low concentration throughout the reaction, which can help drive the reaction to completion while minimizing side reactions.2. Check Reagent Quality: Ensure the brominating agent is of high purity and activity.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the bromination of imidazo[1,2-a]pyrimidine esters?

A1: The most frequently encountered impurities are di-brominated regioisomers. The imidazo[1,2-a]pyrazine core, which is structurally similar to the pyrimidine analogue, is known to yield inseparable mixtures of di-brominated products, often with very low yields of the desired mono-brominated compound.[1]

Q2: Which brominating agent is recommended for selective mono-bromination at the C3 position?

A2: For selective C3 mono-bromination, N-Bromosuccinimide (NBS) is a commonly used and effective reagent. Performing the reaction with a controlled stoichiometry of NBS (1.0 equivalent) in a suitable solvent like acetonitrile at room temperature can provide the desired 3-bromo-imidazo[1,2-b]pyridazine in quantitative yield.[4]

Q3: How can I confirm the regioselectivity of the bromination?

A3: The regiochemistry of the brominated product can be unequivocally confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). For a C3-brominated product, you would expect to see correlations between the remaining protons on the imidazole and pyrimidine rings that are consistent with that substitution pattern.[1]

Q4: What are the best methods for purifying the mono-brominated product from di-brominated impurities?

A4: While these mixtures can be challenging to separate, flash column chromatography on silica gel is the first method to attempt.[5] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, may effectively separate the mono- and di-brominated products. If co-elution is a problem, recrystallization from a suitable solvent system should be explored. For very difficult separations, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

Protocol 1: Selective C3-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the regioselective bromination of a similar imidazo[1,2-b]pyridazine system and is expected to be applicable to imidazo[1,2-a]pyrimidine esters.[4]

Materials:

  • Imidazo[1,2-a]pyrimidine ester (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the imidazo[1,2-a]pyrimidine ester in acetonitrile.

  • To this solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude brominated product mixture

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure mono-brominated product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Impurity Formation and Troubleshooting Workflow

G cluster_start Start: Bromination Reaction cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Impurities cluster_purification Purification cluster_end End Product start Imidazo[1,2-a]pyrimidine Ester + Brominating Agent analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis impurity_check Impurities Detected? analysis->impurity_check impurity_type Identify Impurity: - Di-brominated species - Unreacted Starting Material - Other side products impurity_check->impurity_type Yes purify Purify Product: - Column Chromatography - Recrystallization - Prep-HPLC/SFC impurity_check->purify No solution_dibromo Solution for Di-bromination: - Decrease equivalents of brominating agent - Lower reaction temperature - Change brominating agent (e.g., NaBrO2) impurity_type->solution_dibromo Di-brominated solution_sm Solution for Unreacted SM: - Increase reaction time/temperature cautiously - Check reagent quality - Incremental addition of reagent impurity_type->solution_sm Unreacted SM solution_dibromo->start Re-optimize Reaction solution_sm->start Re-optimize Reaction end Pure Mono-brominated Product purify->end

Caption: Troubleshooting workflow for the bromination of imidazo[1,2-a]pyrimidine esters.

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of imidazo[1,2-a]pyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the imidazo[1,2-a]pyrimidine cyclization reaction.

Question: My reaction yield is consistently low. What are the key parameters I should investigate to improve it?

Answer:

Low yields in imidazo[1,2-a]pyrimidine synthesis can stem from several factors. A systematic optimization of the following reaction conditions is recommended:

  • Reaction Temperature and Time: These are critical factors. For instance, in microwave-assisted synthesis, optimizing the temperature can significantly enhance yields. In one study, increasing the temperature from 100°C to 180°C under microwave irradiation increased the yield of a 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one from a poor yield to 84%.[1] Extended reaction times at lower temperatures can sometimes achieve comparable results.

  • Choice of Catalyst: The catalyst plays a crucial role. While some reactions proceed without a catalyst, others benefit significantly from one. Palladium catalysts, such as PdCl2, have been shown to be effective in cross-dehydrogenative coupling reactions to form fused imidazo[1,2-a]pyrimidines.[2] Copper iodide (CuI) is another effective catalyst for aerobic oxidative synthesis.[3] For greener synthesis, gold nanoparticles have also been used.[4] A comparative study of different metal salts showed that PdCl2 provided a significantly better yield (80%) compared to other salts like CuCl2 (<10%).

  • Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and yields. In some cases, a mixture of solvents, such as water and isopropanol (IPA), under microwave irradiation has been shown to give excellent yields (up to 95%).[5] In other studies, polar aprotic solvents like DMF or MeCN led to the formation of complex and inseparable mixtures, whereas using isopropanol resulted in a clean reaction with high yields.[6]

  • Heating Method: Microwave-assisted synthesis has been demonstrated to be a highly efficient method for imidazo[1,2-a]pyrimidine synthesis, often leading to shorter reaction times and higher yields compared to conventional heating.[1][7][8][9] For example, a catalyst-free reaction in a water-IPA mixture under microwave irradiation was completed in 5 minutes with a 95% yield, a significant improvement over conventional heating which took 2 hours for an 80% yield.[5]

Question: I am observing the formation of multiple side products in my reaction. How can I minimize them?

Answer:

The formation of side products is a common issue. Consider the following strategies to improve the selectivity of your reaction:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminopyrimidine and the ketone or α-haloketone derivatives. Impurities can lead to unwanted side reactions.

  • Reaction Conditions Control: As mentioned for low yields, stringent control over reaction parameters is crucial. In some cases, the use of solvents like DMF and MeCN can lead to the formation of complex mixtures of byproducts.[6] Switching to a less reactive solvent like isopropanol might be beneficial.

  • Reaction Mechanism Consideration: Understanding the reaction mechanism can help in identifying potential side reactions. For the common synthesis from 2-aminopyrimidine and α-haloketones, the initial step is an S_N2 reaction followed by cyclization. Incomplete cyclization or alternative reaction pathways of the intermediate can lead to side products.

  • Use of Protective Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in side reactions.

Question: What are the recommended methods for purifying imidazo[1,2-a]pyrimidine derivatives?

Answer:

The purification strategy for imidazo[1,2-a]pyrimidines depends on the physical properties of the product and the nature of the impurities. Common methods include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is often the most effective method for obtaining high-purity material. The crude product can be dissolved in a hot solvent and allowed to cool slowly to form crystals. Common solvents for crystallization include ethanol and methanol.[10]

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[5][11]

  • Washing: In some cases, if the product precipitates out of the reaction mixture, simple washing with a suitable solvent can be sufficient to remove impurities. For example, after cooling the reaction mixture, the solid product can be washed several times to obtain the desired compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyrimidines?

A1: The most widely used starting materials are 2-aminopyrimidine and a carbonyl compound, typically an α-haloketone (e.g., 2-bromoacetophenone) or an aryl ketone.[4][12]

Q2: Can I perform the imidazo[1,2-a]pyrimidine cyclization without a catalyst?

A2: Yes, catalyst- and solvent-free syntheses of imidazo[1,2-a]pyrimidines have been reported, often under microwave irradiation or thermal conditions.[13] One study describes a neat reaction of 2-aminopyridine with α-haloketones at 60 °C without any catalyst or solvent.

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer side products.[1][7][8][9] It is also considered a greener chemistry approach due to its energy efficiency.[7]

Q4: Are there any "green" synthesis approaches for imidazo[1,2-a]pyrimidines?

A4: Yes, several green chemistry approaches have been developed. These include the use of water as a solvent, catalyst-free conditions, and the use of gold nanoparticles as a recyclable catalyst.[4][5][8]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[10][12] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

EntryStarting MaterialsCatalystSolventTemperature (°C)TimeYield (%)Reference
12-aminopyrimidine, 2-bromoacetophenoneNoneNone6020 minHigh
21H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydePdCl2 (5 mol%)Toluene804 h80[2]
3Aryl ketone, 2-aminopyrimidineGold nanoparticlesGreen solventHeating-High[4]
42-aminopyridine, α-bromoketoneNoneH2O-IPA100 (MW)5 min95[5]
56-methylisocytosine, α-bromoacetophenoneNoneDMF160 (MW)30 min82[1]
62-aminopyridine, ketone, sulfonyl hydrazideIodine---Moderate to good
72-aminopyrimidine, 2-bromoarylketoneAl2O3Solvent-free (MW)--Good[14]

Table 2: Optimization of Solvent for a Tetrahydroimidazo[1,2-a]pyrimidine Synthesis

EntrySolventTime (h)Yield of Product (%)Reference
1Toluene1225-35[6]
2Dioxane1225-35[6]
3DMF-Complex mixture[6]
4MeCN-Complex mixture[6]
5iPrOH189[6]
6MeOH3Lower than iPrOH[6]
7EtOH3Lower than iPrOH[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines [2]

  • A suspension of 1H-benzo[d]imidazol-2-amine (1.00 mmol), 2-phenylacetaldehyde (2.00 equiv), PdCl2 (5 mol%), and K2CO3 (2.00 equiv) in anhydrous toluene (5.0 mL) is prepared in a reaction vessel.

  • The mixture is stirred at 80 °C for 4 hours under an oxygen atmosphere (1 atm).

  • After cooling to ambient temperature, the solvent is evaporated in vacuo.

  • The remaining residue is purified by column chromatography on silica gel (n-hexane/EtOAc) to yield the final product.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis in a Green Solvent [5]

  • A mixture of the 2-aminopyridine/pyrimidine/pyrazine (1 mmol) and the α-bromoketone (1 mmol) is placed in a microwave reaction vial.

  • A mixture of water and isopropanol (H2O-IPA) is added as the solvent.

  • The reaction mixture is subjected to microwave irradiation at 100 °C for 5 minutes.

  • After completion of the reaction, the solvents are removed under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: Synthesis using Gold Nanoparticles as a Catalyst [4]

  • A mixture of the aryl ketone derivative and 2-aminopyrimidine is stirred in a green solvent.

  • Gold nanoparticles are added as the catalyst.

  • The mixture is heated.

  • After cooling, the solid product obtained is washed several times to give the desired product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification Starting Materials Starting Materials Reaction Vessel Reaction Vessel Starting Materials->Reaction Vessel Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Reaction Vessel Heating Method Heating Method Reaction Vessel->Heating Method Reaction Monitoring Reaction Monitoring Heating Method->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for imidazo[1,2-a]pyrimidine synthesis.

Palladium_Catalyzed_Mechanism Amine + Aldehyde Amine + Aldehyde Intermediate A (Condensation Product) Intermediate A (Condensation Product) Amine + Aldehyde->Intermediate A (Condensation Product) Intermediate B Intermediate B Intermediate A (Condensation Product)->Intermediate B + Pd(II) Pd(II) Pd(II) Vinyl Pd Intermediate C Vinyl Pd Intermediate C Intermediate B->Vinyl Pd Intermediate C Deprotonation Seven-membered Palladium Cycle D Seven-membered Palladium Cycle D Vinyl Pd Intermediate C->Seven-membered Palladium Cycle D Intramolecular Attack Six-membered Aza Cyclic Compound E Six-membered Aza Cyclic Compound E Seven-membered Palladium Cycle D->Six-membered Aza Cyclic Compound E 1,2-Pd Migration Intermediate F/F' Intermediate F/F' Six-membered Aza Cyclic Compound E->Intermediate F/F' Reductive Elimination Final Product Final Product Intermediate F/F'->Final Product Oxidation

Caption: Plausible mechanism for Palladium-catalyzed synthesis.[2]

References

Technical Support Center: Suzuki Coupling with Bromo-Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromo-imidazo[1,2-a]pyrimidine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a bromo-imidazo[1,2-a]pyrimidine substrate is resulting in a low yield or no product. What are the primary causes?

A1: Low or no conversion in Suzuki couplings with N-heterocyclic substrates like bromo-imidazo[1,2-a]pyrimidines can stem from several factors. These heterocycles present unique challenges due to the presence of nitrogen atoms, which can influence the catalytic cycle.

  • Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system can coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[1] This is a common issue with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient imidazo[1,2-a]pyrimidine ring may exhibit different reactivity compared to simple aryl bromides. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic nature and steric environment of the substrate are crucial.[2][3]

  • Poor Solubility: The starting materials, particularly the heterocyclic bromide, may have poor solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and inefficient catalysis.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Key side reactions to consider are protodeboronation, homocoupling, and dehalogenation.

Q2: I am observing significant amounts of a dehalogenated (debrominated) side product where the bromine atom on my imidazo[1,2-a]pyrimidine is replaced by a hydrogen atom. How can I minimize this?

A2: Dehalogenation, or more specifically debromination, is a known side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient heteroaryl halides.[4][5] This occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the organoboron species.

Strategies to Minimize Dehalogenation:

  • Catalyst and Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, can promote the desired reductive elimination pathway over dehalogenation. For challenging substrates, using advanced pre-catalysts like XPhosPdG2 has been shown to be effective in preventing this side reaction.[4]

  • Base Selection: The choice of base can influence the reaction pathway. Weaker bases or carbonate bases are sometimes preferred. The presence of hydroxide or alkoxide bases can sometimes lead to an increase in dehalogenation.

  • Solvent System: Ensure the use of high-purity, degassed solvents. Some solvents, like alcohols, can act as hydride donors under certain conditions. Using a non-protic solvent system may be beneficial.

Q3: My boronic acid appears to be degrading during the reaction, as I see byproducts from homocoupling and protodeboronation. What can I do to prevent this?

A3: Boronic acids can be unstable under Suzuki coupling conditions, leading to unwanted side reactions.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures.

    • Solution: Use anhydrous solvents, minimize reaction time, or consider using more stable boron reagents like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6]

  • Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use a high-purity Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species.[5]

Q4: Which catalyst system is recommended for the Suzuki coupling of bromo-imidazo[1,2-a]pyrimidines?

A4: The optimal catalyst system can be substrate-dependent. For N-heterocyclic compounds, standard catalysts like Pd(PPh₃)₄ can be effective in some cases.[7] However, for more challenging couplings, particularly those prone to side reactions like dehalogenation, more advanced catalyst systems are often required.

  • For General Cases: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) can be a good starting point.

  • For Challenging Substrates: Systems employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior. Pre-catalysts such as XPhosPdG2 or XPhosPdG3 can provide higher activity and stability, and have been shown to be effective in preventing debromination in similar heterocyclic systems.[4]

Data Presentation

The selection of reaction components is critical for a successful Suzuki coupling. The following tables summarize the effects of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with related N-heterocyclic substrates.

Table 1: Effect of Catalyst on the Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid. [4]

EntryCatalyst (5 mol%)Ligand (10 mol%)Yield (%)Notes
1PdCl₂(PPh₃)₂-10Low conversion
2Pd(OAc)₂PPh₃15Low conversion
3Pd(OAc)₂XPhos60Significant improvement
4XPhosPdG2XPhos89High yield, minimal side products

Reaction Conditions: 3-bromo-substrate (1 equiv.), p-methoxyphenylboronic acid (1.5 equiv.), K₂CO₃ (2 equiv.), EtOH/H₂O (3:1), Microwave, 120 °C, 30 min.

Table 2: Effect of Base and Solvent on Suzuki Coupling of a Bromo-Imidazo[4,5-b]pyridine Derivative. [8]

EntryBase (2 equiv.)SolventYield (%)
1K₂CO₃Toluene/H₂O65
2Na₂CO₃Toluene/H₂O58
3Cs₂CO₃Toluene/H₂O72
4K₃PO₄Toluene/H₂O85
5K₃PO₄Dioxane/H₂O92

Reaction Conditions: Substrate (1 equiv.), 4-nitrophenyl boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), 100 °C, 12 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a starting point for the Suzuki coupling of bromo-imidazo[1,2-a]pyrimidines with arylboronic acids.

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add the bromo-imidazo[1,2-a]pyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-Dioxane and water (4:1, 5 mL).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Microwave-Assisted Protocol for Challenging Substrates

This protocol is adapted from a successful procedure for a similar heterocyclic system prone to dehalogenation and may provide better results for challenging bromo-imidazo[1,2-a]pyrimidines.[4][6]

  • Reaction Setup: In a microwave vial, combine the bromo-imidazo[1,2-a]pyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), XPhosPdG2 (0.05 mmol, 5 mol%), and XPhos (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of Ethanol and water (3:1, 4 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor for completion.

  • Work-up and Purification: Follow steps 6 and 7 from the general protocol.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling and a logical workflow for troubleshooting.

Suzuki_Troubleshooting_Workflow start Reaction Failed (Low/No Yield, Side Products) check_sm Check Starting Materials: - Purity of Bromo-substrate? - Quality of Boronic Acid? - Anhydrous Solvents? start->check_sm Initial Checks check_conditions Review Reaction Conditions: - Degassing complete? - Temperature optimal? - Reaction time sufficient? check_sm->check_conditions no_reaction Primary Issue: No Reaction / Low Conversion check_conditions->no_reaction side_products Primary Issue: Side Product Formation check_conditions->side_products catalyst_issue Troubleshoot Catalyst System no_reaction->catalyst_issue conditions_issue Troubleshoot Reaction Parameters no_reaction->conditions_issue dehalogenation Dehalogenation Product Observed? side_products->dehalogenation homocoupling Homocoupling / Protodeboronation? side_products->homocoupling catalyst_solutions Solutions: - Increase catalyst loading - Switch to Buchwald ligand (e.g., XPhos) - Use a pre-catalyst (e.g., G2/G3) - Screen different Pd sources catalyst_issue->catalyst_solutions conditions_solutions Solutions: - Change base (e.g., K3PO4, Cs2CO3) - Change solvent (e.g., Dioxane, 2-MeTHF) - Increase temperature conditions_issue->conditions_solutions dehal_solution Solution: - Use bulky ligand (XPhos) - Use XPhosPdG2 catalyst - Avoid hydride-donating solvents dehalogenation->dehal_solution Yes boron_solution Solution: - Degas thoroughly to remove O2 - Use boronate ester or MIDA boronate - Use anhydrous conditions homocoupling->boron_solution Yes

Caption: Troubleshooting workflow for failed Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lu2082 oxidative_addition Oxidative Addition pd0->oxidative_addition inhibition Catalyst Inhibition (N-coordination) pd0->inhibition pd2_complex Ru00B9-Pd(II)Lu2082-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation dehalogenation Dehalogenation pd2_complex->dehalogenation pd2_complex2 Ru00B9-Pd(II)Lu2082-Ru00B2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ru00B2 reductive_elimination->product aryl_bromide Ar-Br (Imidazo[1,2-a]pyrimidine) aryl_bromide->oxidative_addition boronic_acid Ru00B2-B(OH)u2082 + Base boronic_acid->transmetalation

Caption: Suzuki catalytic cycle with potential failure points for N-heterocycles.

References

Navigating the Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a critical process in the exploration of novel therapeutics. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to facilitate a smooth and efficient synthesis, particularly when scaling up production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions. The synthesis is typically approached as a two-step process: first, a cyclocondensation reaction to form the imidazo[1,2-a]pyrimidine core, followed by bromination.

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Reaction Scheme: 2-Aminopyrimidine + Ethyl bromopyruvate → Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Observed Issue Potential Causes Recommended Solutions
Low or No Product Formation - Inactive ethyl bromopyruvate (degraded).- Incorrect reaction temperature.- Inefficient base.- Use freshly prepared or commercially sourced high-purity ethyl bromopyruvate.- Optimize the reaction temperature; gradual heating may be beneficial.- Screen different bases such as NaHCO₃, K₂CO₃, or an organic base like triethylamine.
Formation of a Dark Tar-like Substance - Reaction temperature is too high, leading to polymerization or degradation.- Presence of impurities in starting materials.- Maintain a consistent and controlled temperature throughout the reaction.- Ensure the purity of 2-aminopyrimidine and ethyl bromopyruvate through appropriate purification methods (e.g., recrystallization, distillation).
Multiple Spots on TLC, Difficult Purification - Formation of side products, such as isomers or dimers.[1]- Incomplete reaction.- Optimize the stoichiometry of the reactants. A slight excess of 2-aminopyrimidine may be beneficial.- Monitor the reaction closely by TLC to ensure completion.- Employ gradient column chromatography for purification, experimenting with different solvent systems (e.g., ethyl acetate/hexane).
Step 2: Bromination of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate

Reaction Scheme: Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate + N-Bromosuccinimide (NBS) → this compound

Observed Issue Potential Causes Recommended Solutions
Low Yield of Brominated Product - Incomplete reaction.- Degradation of NBS.- Increase the reaction time or slightly elevate the temperature.- Use freshly recrystallized NBS. Protect the reaction from light, as NBS can be light-sensitive.
Formation of Multiple Brominated Products - Over-bromination at other positions on the ring system.- Radical side reactions.- Add NBS portion-wise to maintain a low concentration.- Conduct the reaction at a lower temperature to improve selectivity.- Include a radical scavenger if radical-mediated side reactions are suspected.
Product is Difficult to Isolate/Purify - Presence of unreacted starting material and succinimide byproduct.- After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any remaining NBS.- Wash the organic layer with water to remove the succinimide byproduct.- Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the cyclocondensation of 2-aminopyrimidine with ethyl bromopyruvate, a reaction analogous to the Chichibabin reaction, to form Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.[2][3][4] The second step is the regioselective bromination of this intermediate at the 3-position, typically using N-bromosuccinimide (NBS).[5]

Q2: What are the critical parameters to control during the cyclocondensation step?

A2: The critical parameters for the cyclocondensation step are temperature, the choice of base, and the quality of the ethyl bromopyruvate. The reaction temperature needs to be carefully controlled to avoid the formation of tarry byproducts. The base plays a crucial role in neutralizing the HBr formed during the reaction, and its strength can influence the reaction rate and yield. The purity of ethyl bromopyruvate is also vital, as it can degrade over time.

Q3: How can I ensure the regioselectivity of the bromination at the C3 position?

A3: The C3 position of the imidazo[1,2-a]pyrimidine ring is electron-rich and thus is the most likely site for electrophilic substitution. To ensure high regioselectivity, it is recommended to use a mild brominating agent like NBS and to control the reaction conditions, such as temperature and the rate of addition of the brominating agent. Performing the reaction at or below room temperature often favors the desired C3 bromination.

Q4: What are the main challenges when scaling up this synthesis?

A4: Key challenges in scaling up include:

  • Heat Management: Both the cyclocondensation and bromination steps can be exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Mixing: Ensuring homogeneous mixing of reactants, especially when dealing with slurries or viscous solutions, is critical for consistent results.

  • Purification: Purification by column chromatography can be cumbersome and expensive at a large scale. Developing a robust crystallization or extraction procedure for the final product and intermediate is highly recommended.

Q5: What are some common side products in the synthesis of the imidazo[1,2-a]pyrimidine core?

A5: A potential side reaction in Chichibabin-type syntheses is dimerization.[1] Depending on the reaction conditions, other isomers might also form, although the reaction is generally regioselective for the formation of the imidazo[1,2-a]pyrimidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
  • To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of ethyl bromopyruvate (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (or a specific optimized temperature, e.g., 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate.

Protocol 2: Synthesis of this compound
  • Dissolve Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (1.0 eq) in a suitable solvent like chloroform or acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Yields (Literature-Derived for Analogous Systems)

Step Reactants Solvent Base Temperature (°C) Time (h) Typical Yield (%) Reference
Cyclocondensation 2-Aminopyridine analogue, Ethyl bromopyruvateEthanolNaHCO₃Reflux4-660-75[3]
Bromination Imidazo[1,2-a]pyridine analogue, NBSCH₃CN-0 - RT1-380-95[5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination A 2-Aminopyrimidine D Reaction Mixture A->D B Ethyl Bromopyruvate B->D C Solvent & Base (e.g., EtOH, NaHCO3) C->D E Heating & Stirring D->E Reflux F Work-up & Purification E->F G Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate F->G J Reaction Mixture G->J H N-Bromosuccinimide (NBS) H->J I Solvent (e.g., CH3CN) I->J K Stirring (0°C to RT) J->K L Quenching & Purification K->L M Ethyl 3-bromoimidazo[1,2-a]pyrimidine- 2-carboxylate L->M

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step1 Cyclocondensation Issue? Start->Step1 Step2 Bromination Issue? Start->Step2 S1_Cause1 Impure Reagents Step1->S1_Cause1 Yes S1_Cause2 Incorrect Temperature Step1->S1_Cause2 Yes S1_Cause3 Inefficient Base Step1->S1_Cause3 Yes S2_Cause1 NBS Degradation Step2->S2_Cause1 Yes S2_Cause2 Over-bromination Step2->S2_Cause2 Yes S2_Cause3 Incomplete Reaction Step2->S2_Cause3 Yes S1_Sol1 Purify Starting Materials S1_Cause1->S1_Sol1 S1_Sol2 Optimize & Control Temp. S1_Cause2->S1_Sol2 S1_Sol3 Screen Different Bases S1_Cause3->S1_Sol3 S2_Sol1 Use Fresh NBS S2_Cause1->S2_Sol1 S2_Sol2 Portion-wise Addition of NBS Lower Temperature S2_Cause2->S2_Sol2 S2_Sol3 Increase Reaction Time S2_Cause3->S2_Sol3

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Stability and storage conditions for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under refrigerated conditions, between 2°C and 8°C.[1][2][3] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to prevent degradation.[1][4]

Q2: What are the main hazards associated with handling this compound?

This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should always be worn.[1][5] Handling should be performed in a well-ventilated area or a fume hood.[5]

Q3: How should I handle the compound to minimize exposure?

Avoid direct contact with skin and eyes.[1][4] Do not inhale dust or vapors.[4][5] Use non-sparking tools and avoid sources of ignition.[4][6] In case of accidental contact, rinse the affected area thoroughly with water.[4][7]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored at 2-8°C in a tightly sealed container, protected from moisture and light. Consider using a fresh vial of the compound for subsequent experiments.
Contamination of the compound.Ensure that clean, dedicated spatulas and glassware are used when handling the compound. Avoid introducing moisture or other impurities into the stock container.
Discoloration of the solid compound (e.g., from off-white to brown). Potential degradation due to exposure to air, light, or elevated temperatures.While a slight color change may not always indicate significant degradation, it is a sign of potential instability. It is recommended to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound before use.
Inconsistent solubility. Presence of insoluble degradation products.If the compound does not dissolve as expected in the recommended solvents, it may have degraded. Attempt to dissolve a small amount of a fresh sample to compare solubility.

Stability and Degradation

While specific stability data for this compound is not extensively published, insights can be drawn from the general behavior of halogenated heterocyclic compounds and related imidazo[1,2-a]pyrimidine structures. The imidazo[1,2-a]pyrimidine core can be susceptible to metabolism by enzymes such as aldehyde oxidase, which could be a consideration in biological systems.[8][9]

Potential degradation pathways could involve hydrolysis of the ethyl ester group under strongly acidic or basic conditions, or potential debromination under certain reductive conditions.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[10][11] A general protocol to assess the stability of this compound is provided below. This should be adapted based on the specific experimental setup and analytical capabilities.

Objective: To evaluate the stability of the compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products. An LC-MS method can be used for the identification of the degradation products.[12]

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition Duration Temperature % Assay of Active Substance Major Degradation Products (if any)
0.1 M HCl24 hours60°C[Insert Data][Insert Data]
0.1 M NaOH24 hoursRoom Temp[Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Thermal (Solid)48 hours80°C[Insert Data][Insert Data]
Thermal (Solution)48 hours80°C[Insert Data][Insert Data]
Photolytic (Solid)Per ICH Q1BPer ICH Q1B[Insert Data][Insert Data]
Photolytic (Solution)Per ICH Q1BPer ICH Q1B[Insert Data][Insert Data]

Visualizations

Storage_and_Handling cluster_storage Recommended Storage cluster_handling Handling Precautions cluster_compound Storage Store at 2-8°C Dry Keep in a Dry Area Ventilated Well-Ventilated Place Sealed Tightly Sealed Container Light Protect from Light Handling Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Contact Avoid Skin and Eye Contact Inhalation Avoid Inhaling Dust/Vapors Compound Ethyl 3-bromoimidazo[1,2-a] pyrimidine-2-carboxylate Compound->Storage Compound->Handling

Caption: Recommended storage and handling procedures.

Troubleshooting_Workflow start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (2-8°C, Dry, Dark, Sealed) start->check_storage check_handling Review Handling Procedures (e.g., Contamination) check_storage->check_handling Storage OK fresh_sample Use a Fresh Sample of the Compound check_storage->fresh_sample Improper Storage purity_check Perform Purity Analysis (e.g., HPLC, LC-MS) check_handling->purity_check Handling OK check_handling->fresh_sample Potential Contamination end_ok Compound is Stable Proceed with Experiment purity_check->end_ok Purity Confirmed end_degraded Compound has Degraded Discard and Use New Stock purity_check->end_degraded Degradation Detected fresh_sample->purity_check

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purifying Imidazo[1,2-a]pyrimidine Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of imidazo[1,2-a]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing imidazo[1,2-a]pyrimidine derivatives?

A1: Ethanol is a frequently used solvent for recrystallizing imidazo[1,2-a]pyrimidine derivatives. Other successful solvent systems include mixed solvents like dimethylformamide/isopropanol (DMF/iPrOH) and acetone/water, which can be optimized for specific derivatives. The choice of solvent depends on the polarity of the specific derivative.

Q2: My imidazo[1,2-a]pyrimidine derivative is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, it may be due to using an inappropriate solvent or an insufficient volume of solvent. First, ensure the solvent has a similar polarity to your compound. "Like dissolves like" is a good guiding principle. If the polarity seems appropriate, you can try incrementally adding more solvent until the compound dissolves. If it remains insoluble even with a large volume of hot solvent, you will need to select a different, more suitable solvent or solvent system.

Q3: After cooling, no crystals have formed in my flask. What are the possible reasons and solutions?

A3: The lack of crystal formation is a common issue that can arise from several factors:

  • Too much solvent: This is the most frequent cause. If an excess of solvent was used, the solution may not be supersaturated upon cooling. To remedy this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization. You can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Inappropriate solvent: The chosen solvent may not have a significant enough difference in solubility for your compound between hot and cold conditions. In this case, selecting a different solvent is necessary.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution cools too quickly. To address this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm surface or insulating it to slow heat loss.

Q5: The yield of my recrystallized product is very low. What could have gone wrong?

A5: A low recovery can be due to several factors:

  • Using too much solvent, which results in a significant portion of your compound remaining in the mother liquor.

  • Premature crystallization during a hot filtration step.

  • Incomplete crystallization before filtration.

  • The crude material may have contained a high percentage of impurities that were successfully removed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was added.2. The solution is supersaturated but lacks a nucleation point.3. The chosen solvent is inappropriate.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.3. Recover the compound by evaporating the solvent and attempt recrystallization with a different solvent system.
Compound "Oils Out" 1. The solution cooled too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The compound is significantly impure.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Insulating the flask can help.2. Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature.3. Consider purifying the crude material by another method, such as column chromatography, before recrystallization.
Low Recovery of Pure Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were not allowed to form completely before filtration.1. Before discarding the filtrate, cool it further in an ice bath to see if more crystals form.2. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot during filtration.3. Ensure the solution has reached room temperature and then has been cooled in an ice bath for a sufficient time before filtering.
Colored Impurities Remain in Crystals 1. The colored impurity has similar solubility to the product.2. The impurity was not fully removed during the initial workup.1. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product as well.2. A pre-purification step like column chromatography might be necessary.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol provides a general procedure for recrystallizing imidazo[1,2-a]pyrimidine derivatives from a single solvent like ethanol.

  • Solvent Selection: Choose a solvent in which the imidazo[1,2-a]pyrimidine derivative is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point.

  • Dissolution: Place the crude imidazo[1,2-a]pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., DMF/Isopropanol)

This method is useful when a single solvent is not ideal. A common pair is a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Dissolution: Dissolve the crude imidazo[1,2-a]pyrimidine derivative in a minimal amount of the "good" solvent (e.g., DMF) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., isopropanol) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the "poor" solvent.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Examples of Recrystallization Solvents for Imidazo[1,2-a]pyrimidine Derivatives

Compound TypeRecrystallization Solvent(s)Observed YieldReference
N-Aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamidesDMF/Isopropanol (1:2)84-89% (synthesis yield)[1]
2-Phenylimidazo[1,2-a]pyridineHot EthanolNot specifiedN/A
Azo-linked imidazo[1,2-a]pyridine derivativesAcetone-Water mixture78-95% (synthesis yield)[2]
2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amineNot specified (purified product)Not specified[3]
Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylateDMF76% (synthesis yield)[4]

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Pure Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of imidazo[1,2-a]pyrimidine derivatives.

Troubleshooting_Tree Troubleshooting Common Recrystallization Issues issue Recrystallization Issue? no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes no_crystals_cause1 Too Much Solvent? no_crystals->no_crystals_cause1 oiling_out_cause1 Cooled too fast? oiling_out->oiling_out_cause1 low_yield_cause1 Too much solvent? low_yield->low_yield_cause1 no_crystals_sol1 Evaporate some solvent and re-cool. no_crystals_cause1->no_crystals_sol1 Yes no_crystals_cause2 Supersaturated? no_crystals_cause1->no_crystals_cause2 No no_crystals_sol2 Scratch flask or add seed crystal. no_crystals_cause2->no_crystals_sol2 oiling_out_sol1 Reheat, add more 'good' solvent, cool slowly. oiling_out_cause1->oiling_out_sol1 Yes oiling_out_cause2 High Impurity? oiling_out_cause1->oiling_out_cause2 No oiling_out_sol2 Consider pre-purification (e.g., column chromatography). oiling_out_cause2->oiling_out_sol2 low_yield_sol1 Cool filtrate in ice bath to recover more product. low_yield_cause1->low_yield_sol1 Yes low_yield_cause2 Premature crystallization? low_yield_cause1->low_yield_cause2 No low_yield_sol2 Use pre-heated glassware for hot filtration. low_yield_cause2->low_yield_sol2

References

Technical Support Center: Identifying Synthesis Byproducts by LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for identifying an unknown peak in my LC-MS chromatogram?

A1: The general strategy involves a systematic investigation to determine the peak's origin and identity.[1] First, confirm the peak is real and not an artifact by checking blank injections and system suitability.[1] Once confirmed, the process involves gathering data through techniques like high-resolution mass spectrometry (HRMS) for accurate mass and formula prediction, and tandem mass spectrometry (MS/MS) for fragmentation patterns that provide structural clues.[1][2] This data, combined with knowledge of the reaction chemistry (reactants, catalysts, expected side reactions), allows for the proposal and confirmation of the byproduct's structure.[2]

Q2: How can I differentiate between isomers that have the same mass?

A2: Mass spectrometry alone generally cannot distinguish between isomers, as they have the same molecular formula and mass.[3][4] Differentiation relies on the liquid chromatography portion of the analysis.

  • Chromatographic Separation: The primary method is to develop an LC method that can chromatographically resolve the isomers.[5] For diastereomers or positional isomers (e.g., cis/trans), standard reversed-phase columns can often provide separation.[3]

  • Chiral Chromatography: For enantiomers (R/S isomers), a chiral column is necessary to achieve separation.[3][5]

  • Advanced MS Techniques: In some cases, advanced fragmentation techniques like Collision-Induced Dissociation (CID) or Ultraviolet Photodissociation (UVPD) can generate unique fragment ions for structurally similar isomers, aiding in their differentiation even if they are not fully separated by chromatography.[6]

Q3: What are adduct ions and how do I identify them in my mass spectrum?

A3: Adduct ions are formed when the target molecule associates with other ions present in the mobile phase or from the sample matrix during the ionization process.[7] These are common in soft ionization techniques like Electrospray Ionization (ESI).[7][8] Instead of just the protonated molecule [M+H]⁺, you might see peaks corresponding to the molecule plus another ion, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[8][9] Identifying them involves looking for peaks at specific mass differences from the presumed molecular ion peak. For example, a sodium adduct will appear 22 m/z units higher than the corresponding protonated molecule.[8]

Troubleshooting Guides

Chromatography (LC) Issues

Q4: My peaks are broad or tailing. What could be the cause?

A4: Poor peak shape can result from several factors related to the column, mobile phase, or instrument setup.[10]

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[10] Try diluting the sample.

  • Column Contamination/Aging: Contaminants from previous samples can build up on the column, or the column itself may be nearing the end of its life.[10][11] Flushing the column or replacing it may be necessary.

  • Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[13]

Q5: I am observing unexpected peaks, even in blank injections. What are these "ghost peaks"?

A5: Ghost peaks are signals that do not originate from the injected sample.[11] Their sources can include:

  • Carryover: Residual sample from a previous injection sticking to the injector or column.[14] Run several blank gradients to wash the system.

  • Solvent Contamination: Impurities present in the mobile phase solvents or additives.[11][15] Use high-purity, LC-MS grade solvents.

  • System Contamination: Contaminants leaching from tubing, seals, or other system components. Plasticizers are common culprits.[15]

  • Late Elution: A peak from a previous injection that has a very long retention time and appears in a subsequent run.[14] Ensure the gradient is sufficient to elute all components.

Mass Spectrometry (MS) Issues

Q6: I don't see a signal for my expected byproduct. What should I check?

A6: A lack of signal can be an instrument or method issue.

  • Ionization Mode: Ensure you are using the correct ionization polarity (positive or negative ESI) for your compound. Some compounds ionize better in one mode over the other.[12]

  • MS Settings: Check that the mass range being scanned includes the m/z of your expected byproduct.[12] Also, verify that ion source parameters (e.g., temperatures, gas flows) are appropriate.[12]

  • Ion Suppression: Components in the sample matrix can co-elute with your analyte and suppress its ionization, leading to a weak or absent signal.[16][17] Improving chromatographic separation or implementing a sample cleanup step can help.[16]

  • Compound Stability: The byproduct may be degrading in the sample vial or within the ion source.[11]

Q7: The mass I am detecting doesn't match my expected byproduct. How do I interpret this?

A7: An unexpected mass can arise from several sources.

  • Adduct Formation: The primary peak may not be the protonated molecule [M+H]⁺. Check for common adducts like [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ by looking for the characteristic mass differences.[8]

  • In-Source Fragmentation/Reaction: The molecule might be fragmenting or reacting within the ion source. Try lowering the source energy (e.g., cone voltage).[18]

  • Incorrect Isotope: You may be looking at a less abundant isotope of your molecule. Check the full isotopic pattern.

  • Unexpected Chemistry: The reaction may have produced a completely unexpected structure. This requires a more in-depth investigation using accurate mass data to propose a molecular formula and MS/MS to probe the structure.[2]

Data Presentation: Common Adducts in ESI-MS

When interpreting mass spectra from ESI sources, it is crucial to look for common adducts. The table below summarizes some frequently observed adducts in both positive and negative ionization modes.

Ionization ModeAdduct IonMass Added to M (Da)Common Source
Positive [M+H]⁺1.0073Protonation (acidic mobile phase)
[M+NH₄]⁺18.0338Ammonium salts in mobile phase
[M+Na]⁺22.9892Glassware, solvents, buffers
[M+K]⁺38.9632Glassware, solvents, buffers
[M+ACN+H]⁺42.0338Acetonitrile in mobile phase
Negative [M-H]⁻-1.0073Deprotonation (basic mobile phase)
[M+Cl]⁻34.9694Chlorinated solvents, contaminants
[M+HCOO]⁻44.9982Formic acid in mobile phase
[M+CH₃COO]⁻59.0139Acetic acid in mobile phase

Experimental Protocols

General Protocol for LC-MS Analysis of Synthesis Reaction Mixture

This protocol outlines a typical workflow for analyzing a chemical reaction mixture to identify the main product and potential byproducts.

  • Sample Preparation: a. Quench the reaction if necessary. b. Take a small aliquot (e.g., 10-50 µL) of the crude reaction mixture. c. Dilute the aliquot significantly (e.g., 1:1000 or higher) in a solvent compatible with the initial LC mobile phase conditions (e.g., a mixture of water/acetonitrile). d. Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[19]

  • Liquid Chromatography (LC) Separation: a. Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds with a range of polarities. Follow with a high-organic wash and a re-equilibration step. e. Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min. f. Injection Volume: Inject a small volume (e.g., 1-5 µL) to avoid column overload.

  • Mass Spectrometry (MS) Detection: a. Ion Source: Use an Electrospray Ionization (ESI) source. b. Polarity: Acquire data in both positive and negative ion modes in separate runs to detect the widest range of compounds.[18] c. Acquisition Mode: Perform a full scan acquisition over a relevant mass range (e.g., 100-1000 m/z) to detect all ionizable species.[20] d. Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument and compounds being analyzed. Start with generic "tune" settings if unsure.

  • Data Analysis: a. Extract ion chromatograms (EICs) for the expected masses of the starting material, product, and any predicted byproducts. b. Examine the total ion chromatogram (TIC) for significant peaks that are not accounted for. c. Analyze the mass spectrum of each unknown peak. Look for the molecular ion and common adducts to determine the molecular weight. d. If using high-resolution MS, use the accurate mass to predict possible elemental compositions. e. If necessary, perform a subsequent run with tandem MS (MS/MS) to obtain fragmentation data for structural elucidation of key unknowns.

Visualizations

Byproduct_Identification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Crude Reaction Mixture Dilute Dilution & Filtration Reaction->Dilute LC LC Separation (Chromatography) Dilute->LC MS MS Detection (Mass Spectra) LC->MS Ion Source TIC Analyze Total Ion Chromatogram (TIC) MS->TIC Identify Identify Knowns (Product, SM) TIC->Identify Unknown Characterize Unknown Peaks TIC->Unknown Structure Propose Structure (Accurate Mass, MS/MS) Unknown->Structure

General workflow for byproduct identification using LC-MS.

Troubleshooting_Unknown_Peak Start Unknown Peak Observed Blank Inject Blank (Solvent) Start->Blank Peak_Present Peak Present in Blank? Blank->Peak_Present Yes_Contamination Source is Carryover or System Contamination Peak_Present->Yes_Contamination Yes No_Real Peak is Sample-Related Peak_Present->No_Real No Adduct Check for Common Adducts/Isotopes? No_Real->Adduct Yes_Adduct Peak is Adduct/Isotope of Another Component Adduct->Yes_Adduct Yes No_Byproduct Peak is Likely a True Byproduct or Impurity Adduct->No_Byproduct No Elucidate Proceed with Structure Elucidation (HRMS, MS/MS) No_Byproduct->Elucidate

Decision tree for troubleshooting an unknown peak.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectral features of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. Due to the limited availability of fully assigned experimental spectra for this specific compound in the public domain, this guide presents a predictive analysis based on the well-documented spectral data of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. This approach offers a robust framework for researchers acquiring and interpreting the ¹H NMR spectrum of the title compound.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts and coupling constants for this compound are summarized in the table below. These predictions are derived from the analysis of similar compounds and general principles of NMR spectroscopy. For comparison, experimental data for a closely related, non-brominated analogue, Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate, would be the ideal alternative. Lacking a direct source for this, we will draw comparisons with the general chemical shift regions for protons on the imidazo[1,2-a]pyrimidine core.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-58.6 - 8.8Doublet of doublets (dd)J5,6 ≈ 7.0 Hz, J5,7 ≈ 2.0 Hz
H-67.2 - 7.4Doublet of doublets (dd)J6,5 ≈ 7.0 Hz, J6,7 ≈ 4.0 Hz
H-79.0 - 9.2Doublet of doublets (dd)J7,6 ≈ 4.0 Hz, J7,5 ≈ 2.0 Hz
-OCH₂CH₃ (CH₂)4.3 - 4.5Quartet (q)J ≈ 7.1 Hz
-OCH₂CH₃ (CH₃)1.3 - 1.5Triplet (t)J ≈ 7.1 Hz

Comparison with Alternatives

The introduction of a bromine atom at the C-3 position of the imidazo[1,2-a]pyrimidine ring system is expected to have a notable effect on the chemical shifts of the pyrimidine ring protons (H-5, H-6, and H-7) due to its electron-withdrawing nature. Compared to an unsubstituted imidazo[1,2-a]pyrimidine core, the signals for these protons in the bromo-derivative are likely to be shifted downfield. The ethyl carboxylate group at the C-2 position will consistently show a quartet for the methylene protons and a triplet for the methyl protons, a characteristic pattern for an ethyl ester.

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for acquiring a high-quality ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic compounds.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • The spectrum is phased and the baseline is corrected.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integration of the signals is performed to determine the relative number of protons for each peak.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the structure of this compound with predicted proton environments and a typical workflow for its ¹H NMR spectral analysis.

molecular_structure cluster_molecule This compound cluster_protons Key Proton Environments img img H5 H-5 img->H5 Pyrimidine Ring H6 H-6 img->H6 H7 H-7 img->H7 CH2 -OCH2CH3 img->CH2 Ethyl Ester CH3 -OCH2CH3 img->CH3 spectral_analysis_workflow cluster_workflow 1H NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation C->D E Chemical Shift Analysis D->E F Multiplicity and Coupling Constant Analysis D->F G Integration Analysis D->G H Structure Elucidation / Comparison E->H F->H G->H

A Comparative Analysis of the Reactivity of Bromo-Imidazo[1,2-a]pyridines and Bromo-Imidazo[1,2-a]pyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are privileged heterocyclic systems frequently employed in the development of novel therapeutic agents. Their versatile biological activities, including their role as inhibitors of the Wnt/β-catenin signaling pathway, make them attractive starting points for drug discovery programs.[1] Functionalization of these core structures, often through the introduction of bromine atoms followed by cross-coupling reactions, is a key strategy for generating diverse chemical libraries and optimizing pharmacological properties. This guide provides a comparative overview of the reactivity of bromo-imidazo[1,2-a]pyridines and bromo-imidazo[1,2-a]pyrimidines in three common and powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

General Reactivity Trends

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, with weaker bonds generally leading to faster oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. Consequently, bromo-substituted heterocycles are typically more reactive than their chloro- and fluoro-analogues, offering a good balance between reactivity and stability.

The electronic nature of the heterocyclic core also plays a crucial role. The additional nitrogen atom in the pyrimidine ring of imidazo[1,2-a]pyrimidines makes this scaffold more electron-deficient compared to the imidazo[1,2-a]pyridine core. This electronic difference can influence the rate of oxidative addition and subsequent steps in the catalytic cycle, potentially leading to different optimal reaction conditions and yields for the two scaffolds.

Comparative Data in Cross-Coupling Reactions

The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of bromo-imidazo[1,2-a]pyridines and bromo-imidazo[1,2-a]pyrimidines. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. The data presented here is compiled from various sources to provide a general overview of the reaction conditions and achievable yields for each scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table compares the conditions and yields for the coupling of bromo-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines with various boronic acids.

ScaffoldBromine PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
Imidazo[1,2-a]pyridine3Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME80 / 1285
Imidazo[1,2-a]pyridine64-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O100 / 1692
Imidazo[1,2-a]pyrimidine3Phenylboronic acidXPhosPdG2 (5)XPhos (10)K₃PO₄Dioxane/H₂O100 / 174
Imidazo[1,2-a]pyrimidine74-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O90 / 1888

Data compiled from multiple sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.

ScaffoldBromine PositionCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
Imidazo[1,2-a]pyridine3PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT / 282
Imidazo[1,2-a]pyridine2PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80 / 675
Imidazo[1,2-a]pyrimidine3PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDioxane80 / 12Good
Imidazo[1,2-a]pyrimidine7(Trimethylsilyl)acetylenePd(dppf)Cl₂ (5)CuI (10)Et₃NTHF60 / 2465

Data compiled from multiple sources for illustrative purposes. "Good" indicates a high but unspecified yield from the literature. Direct comparison requires identical reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, widely used in the synthesis of pharmaceuticals.

ScaffoldBromine PositionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
Imidazo[1,2-a]pyridine2MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100 / 1688
Imidazo[1,2-a]pyridine6AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene110 / 2475
Imidazo[1,2-a]pyrimidine5AnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane100 / 1285
Imidazo[1,2-a]pyrimidine7PiperidinePd(OAc)₂ (5)RuPhos (10)K₂CO₃t-Amyl alcohol100 / 1878

Data compiled from multiple sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for adapting these methods to new substrates. Below are representative procedures for each of the discussed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-a]pyridine

To a solution of 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of DME (10 mL) and water (2 mL) is added Na₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated at 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of 3-Bromo-imidazo[1,2-a]pyrimidine

A mixture of 3-bromo-imidazo[1,2-a]pyrimidine (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol) in dioxane (10 mL) and Et₃N (3.0 mmol) is degassed with argon for 20 minutes. The reaction mixture is then heated at 80 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination of 2-Bromo-imidazo[1,2-a]pyridine

A Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (10 mL), 2-bromo-imidazo[1,2-a]pyridine (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Visualizing the Biological Context: Inhibition of the Wnt/β-Catenin Signaling Pathway

Both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[1] The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for these classes of compounds.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degraded Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Inhibitor Imidazo[1,2-a]pyridine/ Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->Destruction_Complex May stabilize or enhance activity beta_catenin_n β-catenin beta_catenin_n->TCF_LEF Binds

References

A Comparative Guide to Imidazo[1,2-a]pyrimidine-Based Inhibitors: Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous inhibitors with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different classes of imidazo[1,2-a]pyrimidine-based inhibitors, focusing on their roles as anticancer agents, kinase inhibitors, and phosphodiesterase 4 (PDE4) inhibitors. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays and visualizations of relevant signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

Structure-Activity Relationship of Anticancer Imidazo[1,2-a]pyrimidines

The anticancer activity of this class of compounds is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyrimidine core.

  • Substitution at the 2-position: Aromatic or heteroaromatic substitutions at this position are common. For instance, a phenyl group at the 2-position is a recurring motif in many active compounds.

  • Substitution at the 3-position: Modifications at this position can significantly impact potency. Introduction of an amine or substituted amine group can be beneficial.

  • Substitution on the pyrimidine ring: The presence of different groups on the pyrimidine portion of the scaffold can modulate the compound's activity and selectivity.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a PhenylHHMCF-743.4[2]
1b PhenylHN(CH2CH3)2MCF-739.0[2]
2a 4-MethoxyphenylHHHep-2>100[1]
2b 4-NitrophenylHHHep-211[1]

Data presented is a synthesis from multiple sources to illustrate SAR trends.

The data in Table 1 suggests that the addition of a diethylamino group at the 4-position of the C2-phenyl ring (Compound 1b vs. 1a) can enhance cytotoxic activity in MCF-7 breast cancer cells.[2] Furthermore, the electronic properties of the substituent on the C2-phenyl ring play a crucial role, with an electron-withdrawing nitro group (Compound 2b) leading to significantly higher potency against Hep-2 cancer cells compared to an electron-donating methoxy group (Compound 2a).[1]

Kinase Inhibitors Based on the Imidazo[1,2-a]pyrimidine Scaffold

Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and other diseases. The imidazo[1,2-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K) and Fibroblast Growth Factor Receptor (FGFR).[4][5]

PI3K Inhibitors

A series of imidazo[1,2-a]pyrimidin-5(1H)-ones have been identified as selective inhibitors of the p110β isoform of PI3K.[4] The SAR for this series highlights the importance of specific substitutions for achieving high potency.

Table 2: SAR of Imidazo[1,2-a]pyrimidin-5(1H)-one PI3Kβ Inhibitors

Compound IDRPI3Kβ IC50 (nM)Reference
3a H150[4]
3b 4-Morpholinophenyl15[4]
3c 4-(4-Methylpiperazin-1-yl)phenyl8[4]

Data is representative of the trends described in the cited literature.

As shown in Table 2, the introduction of a 4-morpholinophenyl or a 4-(4-methylpiperazin-1-yl)phenyl group at the 7-position of the imidazo[1,2-a]pyrimidin-5(1H)-one core leads to a significant increase in inhibitory activity against PI3Kβ.[4]

FGFR Inhibitors

A novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines bearing an acrylamide warhead have been developed as selective and potent covalent inhibitors of FGFR.[5]

Table 3: SAR of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine FGFR Inhibitors

Compound IDRFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR4 IC50 (nM)Reference
4a H252015[5]
4b N,N-dimethylacrylamide843.8[5]

Data is representative of the trends described in the cited literature.

The key feature for the high potency of this series is the presence of the acrylamide group, which forms a covalent bond with a cysteine residue in the kinase domain of FGFR.[5] Compound 4b, with the N,N-dimethylacrylamide moiety, demonstrates potent inhibition of FGFR1, 2, and 4.[5]

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger. Inhibitors of PDE4 have therapeutic potential in inflammatory diseases. A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have been identified as novel PDE4 inhibitors.[6]

SAR of Imidazo[1,2-a]pyrimidine-based PDE4 Inhibitors

The SAR studies for this class of inhibitors have focused on modifications at the amino group of the thiazole ring and substitutions on the imidazo[1,2-a]pyrimidine core.

Table 4: SAR of 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine PDE4 Inhibitors

Compound IDR (on thiazole amine)PDE4D IC50 (µM)Reference
5a H4.8[6]
5b Acetyl1.2[6]
5c Benzoyl0.5[6]

Data is representative of the trends described in the cited literature.

The data in Table 4 indicates that acylation of the 2-amino group of the thiazole ring generally improves the inhibitory activity against PDE4D. A benzoyl group (Compound 5c) was found to be more effective than an acetyl group (Compound 5b).[6]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay (Promega).

  • Reagents and Materials: Kinase enzyme (e.g., PI3Kβ, FGFR1), substrate (e.g., a specific peptide or lipid), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and test compounds.

  • Procedure:

    • A kinase reaction is set up in a 96-well plate containing the kinase, substrate, and ATP in a suitable buffer.

    • Test compounds are added at various concentrations.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescence is measured using a plate reader. The amount of luminescence is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reagents and Materials: Cancer cell lines (e.g., MCF-7, Hep-2), cell culture medium, fetal bovine serum (FBS), MTT solution, and solubilization solution (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Signal Detection cluster_2 Data Analysis A 1. Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) B 2. Add Imidazo[1,2-a]pyrimidine Inhibitor A->B C 3. Incubate at 30°C B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP) D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition F->G H 8. Determine IC50 Value G->H

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

References

A Comparative Guide to the Structural Elucidation of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of pharmacologically active molecules is a cornerstone of modern drug discovery and development. Imidazo[1,2-a]pyrimidine scaffolds are of significant interest due to their diverse biological activities, including antiviral, anti-inflammatory, and antifungal properties[1][2]. This guide provides a comparative overview of X-ray crystallography for the structural analysis of ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate and its derivatives, alongside alternative analytical techniques. While specific crystallographic data for the title compound is not publicly available, this guide draws upon data from closely related structures to illustrate the principles and comparative performance of structural elucidation methods.

I. X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for unambiguously determining the three-dimensional structure of small molecules[3][4]. The technique provides precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers, which are critical for understanding structure-activity relationships (SAR)[4][5].

Comparative Crystallographic Data of Related Heterocyclic Systems

To illustrate the typical data obtained from an SCXRD experiment, the following table summarizes the crystallographic parameters for two related bromo-substituted heterocyclic compounds. This data provides a benchmark for what can be expected for derivatives of this compound.

ParameterEthyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate[6]Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate[7]
Molecular Formula C₁₀H₁₀BrN₃O₂C₁₇H₁₅BrN₂O₃S
Molecular Weight 284.12407.28
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.366 (2)10.4523 (4)
b (Å) 11.842 (3)12.0151 (4)
c (Å) 22.743 (5)14.0734 (5)
β (°) ** 98.328 (6)108.038 (2)
Volume (ų) **2229.3 (8)1679.16 (10)
Z 84
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Temperature (K) 292100
Reflections Collected 132228968
Independent Reflections 45552933
R-factor (R₁) 0.0410.0268
wR₂ (all data) 0.1160.0669

Experimental Protocol for Single-Crystal X-ray Crystallography

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps[8][9].

  • Crystallization : The first and often most challenging step is to obtain high-quality single crystals of the compound. Common methods include slow evaporation, vapor diffusion, and slow cooling of a saturated solution[10]. For small molecules, a crystal with dimensions of at least 0.1 mm in all directions is typically required[8][9]. The choice of solvent is critical and is determined by the solubility profile of the compound[10].

  • Data Collection : A suitable crystal is mounted on a goniometer in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated[8][9].

  • Structure Solution and Refinement : The diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map[9][11]. For small molecules, direct methods are often successful[9]. This initial model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles[6].

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solubility Solubility Screening purification->solubility crystal_growth Crystallization (e.g., Slow Evaporation, Vapor Diffusion) solubility->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Experimental workflow for single-crystal X-ray crystallography.

II. Alternative Structural Elucidation Methods

While X-ray crystallography is powerful, it requires a single crystal of sufficient size and quality, which can be a significant bottleneck[3][5]. When crystallization is challenging, other techniques can provide valuable structural information.

Comparison of Structural Elucidation Techniques

TechniqueSample RequirementsInformation ObtainedAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) Single crystal (~0.1 mm)3D atomic structure, bond lengths/angles, absolute configurationUnambiguous structure determination, high precisionRequires high-quality single crystals, which can be difficult to grow[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Soluble sample (~1-5 mg)Connectivity, relative stereochemistry, solution conformationDoes not require crystals, provides information on dynamics in solution[12]Absolute configuration is difficult to determine, structure determination can be complex for molecules with few protons or quaternary centers[12]
Microcrystal Electron Diffraction (MicroED) Nanocrystals3D atomic structureRequires much smaller crystals than SCXRD, faster data collection[3]Newer technique, less widely available
Powder X-ray Diffraction (PXRD) Microcrystalline powderUnit cell parameters, phase purityDoes not require single crystalsProvides less detailed structural information than SCXRD[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of organic molecules in solution[12][14]. A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) can establish the connectivity of atoms in a molecule. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, which helps in determining the relative stereochemistry[12][14].

  • Advantages : NMR does not require crystallization and provides insights into the conformational dynamics of the molecule in solution[12].

  • Limitations : For complex molecules with multiple stereocenters or limited proton environments, unambiguously determining the 3D structure can be challenging. Determining the absolute configuration by NMR is generally not feasible without chiral auxiliaries[12].

Microcrystal Electron Diffraction (MicroED)

A more recent development, MicroED, is a cryo-electron microscopy technique that can determine the structure of small molecules from nanocrystals[3]. This method uses a beam of electrons instead of X-rays, which interact more strongly with matter, thus requiring significantly smaller crystals (a billionth of the size needed for X-ray crystallography)[3].

  • Advantages : MicroED can be applied to samples that fail to yield crystals large enough for SCXRD. Data collection is also significantly faster, often taking minutes compared to hours for X-ray diffraction[3].

  • Limitations : As an emerging technique, access to the necessary instrumentation may be limited compared to X-ray diffractometers[13].

logical_relationship cluster_goal Primary Goal cluster_methods Analytical Methods cluster_requirements Key Requirement cluster_outcome Primary Outcome goal 3D Structure Determination of Imidazo[1,2-a]pyrimidine Derivative scxrd Single-Crystal X-ray Diffraction (SCXRD) goal->scxrd Gold Standard nmr NMR Spectroscopy goal->nmr Alternative (in solution) microed Microcrystal Electron Diffraction (MicroED) goal->microed Alternative (solid state) crystal High-Quality Single Crystal scxrd->crystal solution Soluble Compound nmr->solution nanocrystal Nanocrystals microed->nanocrystal abs_config Absolute Configuration & Precise Geometry crystal->abs_config connectivity Connectivity & Solution Conformation solution->connectivity abs_config_nano Absolute Configuration from Nanocrystals nanocrystal->abs_config_nano

Decision pathway for structural elucidation methods.

III. Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the method of choice, providing unparalleled detail of the molecular architecture. However, the success of this technique is contingent on the ability to grow high-quality single crystals. In cases where crystallization proves to be a bottleneck, NMR spectroscopy offers a robust alternative for determining the molecular constitution and conformation in solution, while emerging techniques like MicroED provide a powerful solution for structure determination from nanocrystalline samples. The selection of the most appropriate method will depend on the specific properties of the derivative and the research objectives.

References

Unveiling Molecular Identity: A Comparative Guide to the Confirmation of Synthesized Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of synthesized molecules is a critical step. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) and other key analytical techniques for the structural confirmation of novel imidazo[1,2-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential.

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the rapid and accurate confirmation of molecular formulas.[1][2] Its high sensitivity and precision in mass measurement provide a high degree of confidence in the elemental composition of a synthesized compound.[1][3] However, for complete structural elucidation and to distinguish between isomers, HRMS is often used in conjunction with other analytical methods. This guide will compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography, providing insights into their respective strengths and applications in the analysis of imidazo[1,2-a]pyrimidines.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for exact mass determination, detailed structural information, or unambiguous stereochemical assignment. The following table summarizes the key performance indicators for HRMS, NMR, and X-ray Crystallography in the context of confirming synthesized imidazo[1,2-a]pyrimidines.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Single-Crystal X-ray Crystallography
Primary Information Elemental Composition (Molecular Formula)Connectivity of Atoms (Molecular Structure)3D Atomic Arrangement in a Crystal
Mass Accuracy < 5 ppmNot ApplicableNot Applicable
Resolution High (e.g., > 10,000 FWHM)High (dependent on magnetic field strength)Atomic Resolution
Sensitivity High (picomole to femtomole)Moderate (micromole to nanomole)Low (requires suitable single crystals)
Sample Requirement Small (micrograms to nanograms)MilligramsSingle, high-quality crystal
Analysis Time Fast (minutes)Moderate (minutes to hours)Slow (hours to days)
Isomer Distinction Limited (can distinguish by fragmentation)ExcellentAbsolute
Typical Use Molecular Formula Confirmation[1]Structural Elucidation[3][4]Definitive Structure Confirmation[5][6]

Experimental Workflows and Methodologies

A clear understanding of the experimental protocols is essential for obtaining high-quality data. Below are generalized workflows for the confirmation of imidazo[1,2-a]pyrimidines using HRMS and a comparison with alternative techniques.

High-Resolution Mass Spectrometry (HRMS) Confirmation Workflow

The typical workflow for confirming the elemental composition of a synthesized imidazo[1,2-a]pyrimidine using HRMS involves several key steps, from sample preparation to data analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Confirmation dissolve Dissolution in Suitable Solvent dilute Dilution to Appropriate Concentration dissolve->dilute injection Sample Injection (e.g., LC infusion) dilute->injection ionization Ionization (e.g., ESI) injection->ionization mass_analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analysis detection Detection mass_analysis->detection mass_measurement Accurate Mass Measurement detection->mass_measurement formula_generation Molecular Formula Generation mass_measurement->formula_generation comparison Comparison with Theoretical Mass formula_generation->comparison final_confirmation final_confirmation comparison->final_confirmation Confirmation

Caption: Experimental workflow for HRMS confirmation.
Comparative Analytical Approaches

While HRMS provides excellent data on the elemental composition, a comprehensive structural confirmation often necessitates complementary techniques. The following diagram illustrates the relationship and distinct roles of HRMS, NMR, and X-ray crystallography in the analysis of synthesized imidazo[1,2-a]pyrimidines.

Comparative_Analysis cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_result Outcome synthesis Synthesized Imidazo[1,2-a]pyrimidine hrms HRMS (Elemental Composition) synthesis->hrms nmr NMR Spectroscopy (1H, 13C, 2D) (Structural Connectivity) synthesis->nmr xray Single-Crystal X-ray Crystallography (3D Structure) synthesis->xray confirmed_structure Confirmed Structure hrms->confirmed_structure Provides Molecular Formula nmr->confirmed_structure Determines Atomic Connectivity xray->confirmed_structure Provides Absolute Structure

Caption: Comparison of analytical techniques for structural confirmation.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A small amount (typically < 1 mg) of the synthesized imidazo[1,2-a]pyrimidine is dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with the addition of 0.1% formic acid to promote ionization. The solution is then diluted to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is commonly used. Electrospray ionization (ESI) is a frequently employed ionization technique for this class of compounds.[7][8]

  • Data Acquisition: The instrument is calibrated using a standard of known mass. The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to detect the protonated molecule [M+H]+.

  • Data Analysis: The accurate mass of the protonated molecule is determined from the mass spectrum. This experimental mass is then compared to the theoretical mass of the proposed molecular formula. A mass accuracy of less than 5 ppm is generally considered confirmatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified imidazo[1,2-a]pyrimidine is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 13C NMR spectra.

  • Data Acquisition: Standard pulse sequences are used to obtain one-dimensional (1H, 13C) and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) spectra to establish the connectivity of atoms.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are analyzed to elucidate the complete molecular structure.[4][7]

Single-Crystal X-ray Crystallography

  • Sample Preparation: High-quality single crystals of the synthesized compound are grown, typically by slow evaporation of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer is used to measure the diffraction pattern of the crystal.

  • Data Collection and Processing: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction data are collected and processed to generate an electron density map.

  • Structure Solution and Refinement: The positions of the atoms are determined from the electron density map, and the structure is refined to obtain precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[5][6]

References

In-vitro activity comparison of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro activity of various analogs of the imidazo[1,2-a]pyrimidine scaffold. The data presented here is compiled from recent studies and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of public data on direct analogs of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, this guide focuses on a broader range of imidazo[1,2-a]pyrimidine derivatives to provide a representative overview of their potential biological activities.

The imidazo[1,2-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1] This guide will focus on the cytotoxic activities of these compounds against various cancer cell lines.

Comparative In-Vitro Cytotoxic Activity

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy human umbilical vein endothelial cell line (HUVEC).[2]

Compound IDR GroupCancer Cell LineIC50 (µM)[2]
3d N,N-diethyl-p-phenylenediamineMCF-743.4
MDA-MB-23135.9
HUVEC71.4
4d N,N-diethyl-p-phenylenediamine (reduced imine)MCF-739.0
MDA-MB-23135.1
HUVEC57.0

Experimental Protocols

The methodologies for the key experiments cited in this guide are detailed below.

Synthesis of Imine- and Amine-bearing Imidazo[1,2-a]pyrimidine Derivatives

General Procedure for the Synthesis of Imine Derivatives (3a-e): Imidazo[1,2-a]pyrimidine-2-carbaldehyde and various aromatic amines were reacted in ethyl alcohol with magnesium sulfate as a catalyst. The reaction was carried out under microwave irradiation (200 W) for 40–120 minutes. The resulting imine derivatives were purified.[2]

General Procedure for the Synthesis of Amine Derivatives (4a-e): The imine derivatives (3a-e) were dissolved in methyl alcohol at room temperature. Sodium borohydride (NaBH4) was added in small portions over 30 minutes while the reaction mixture was cooled in an ice bath to reduce the imine to an amine.[3]

In-Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effects of the synthesized compounds were evaluated using the Sulforhodamine B (SRB) assay.[2]

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) and HUVEC cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • Cell Fixation and Staining: The cells were fixed with trichloroacetic acid (TCA) and then stained with 0.4% SRB solution.

  • Measurement: The protein-bound dye was solubilized with a Tris-base solution, and the absorbance was measured at 515 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[2]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and in-vitro screening of novel imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow cluster_synthesis Synthesis cluster_screening In-Vitro Screening start Starting Materials (Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic Amines) reaction Microwave-assisted Reaction start->reaction EtOH, MgSO4 imine Imine Derivatives reaction->imine reduction Reduction (NaBH4) amine Amine Derivatives reduction->amine imine->reduction treatment Compound Treatment imine->treatment amine->treatment cell_culture Cell Culture (MCF-7, MDA-MB-231, HUVEC) cell_culture->treatment srb_assay SRB Assay treatment->srb_assay data_analysis Data Analysis (IC50 Determination) srb_assay->data_analysis Hypothetical Signaling Pathway compound Imidazo[1,2-a]pyrimidine Analog p53 p53 compound->p53 Upregulation apoptosis Apoptosis compound->apoptosis Induction p21 p21 p53->p21 Activation cdk CDK/Cyclin Complex p21->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotion

References

A Comparative Guide to Molecular Docking of Imidazo[1,2-a]pyrimidine Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been explored as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. Molecular docking studies are pivotal in elucidating the binding mechanisms of these derivatives to their respective protein targets, thereby guiding the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of molecular docking studies of various imidazo[1,2-a]pyrimidine derivatives, supported by experimental data and detailed protocols.

Comparative Docking Performance of Imidazo[1,2-a]pyrimidine Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities and interactions of imidazo[1,2-a]pyrimidine derivatives with different biological targets.

Table 1: Anticancer Activity - Docking against Oxidoreductase
CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesReference
Compound C (an imidazo[1,2-a]pyridine derivative)Oxidoreductase (key enzyme in breast cancer)-9.207His 222, Tyr 216, Lys 270[1]
Table 2: Anti-inflammatory Activity - Docking against COX-2
CompoundTarget ProteinIn Vitro Activity (IC50)Key Docking Interaction FeatureReference
Benzo[2][3]imidazo[1,2-a]pyrimidine derivative (5a)Cyclooxygenase-2 (COX-2)0.05 µMMethylsulfonyl group placed into the COX-2 active site[4]
Celecoxib (Reference Drug)Cyclooxygenase-2 (COX-2)0.06 µMN/A[4]
Table 3: Antiviral Activity - Docking against SARS-CoV-2 Targets
CompoundTarget ProteinBinding Affinity (kcal/mol)Noted InteractionReference
Imidazo[1,2-a]pyrimidine Schiff base derivative (7a)hACE2 and Spike Protein-9.1Binds to active residues[5]
Table 4: Antimicrobial Activity - Docking against Microbial Targets
Compound ClassTarget ProteinGeneral FindingReference
Imidazo[1,2-a]pyrimidine derivativesVarious microbial targetsGood binding modes observed for the most active compounds[6][7]

Note: Specific binding energies and interacting residues for the antimicrobial studies were not detailed in the abstract and would require access to the full-text article for a comprehensive comparison.

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reproducibility and validation of the results. Below are the generalized and specific protocols cited in the reviewed literature.

General Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from protein and ligand preparation to the analysis of the results.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB, remove water, add hydrogens) Grid_Generation Grid Box Generation (Define active site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D, energy minimization) Docking_Execution Docking Execution (Software like AutoDock) Ligand_Preparation->Docking_Execution Grid_Generation->Docking_Execution Pose_Analysis Pose Analysis (Binding energy scoring) Docking_Execution->Pose_Analysis Interaction_Analysis Interaction Analysis (Identify key residues) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Specific Protocol for COX-2 Docking

The study on benzo[2][3]imidazo[1,2-a]pyrimidine derivatives as COX-2 inhibitors employed the following methodology:

  • Software: Autodock program was used for the molecular modeling studies.[4]

  • Protein Structure: The crystal structure of the target protein, COX-2, was obtained from the Protein Data Bank.

  • Ligand Preparation: The 3D structures of the synthesized benzo[2][3]imidazo[1,2-a]pyrimidine derivatives were generated and energy minimized.

  • Docking Procedure: The docking was performed to investigate the probable interaction between the derivatives and the COX-2 active site. The study confirmed that the methylsulfonyl pharmacophore of the active compounds was adequately placed into the secondary pocket of the COX-2 enzyme, which is responsible for selectivity.[4]

Specific Protocol for SARS-CoV-2 Target Docking

For the study of imidazo[1,2-a]pyrimidine derivatives against SARS-CoV-2:

  • Protein Structures: The crystal structures of human Angiotensin-Converting Enzyme 2 (hACE2) and the Spike protein's Receptor Binding Domain (RBD) were retrieved from the Protein Data Bank (PDB ID: 7U0N).[5]

  • Reference Compounds: MLN-4760 and angiotensin II were used as reference compounds for ACE2 docking, while cannabidiolic acid (CBDA) was used as a reference for spike protein docking.[5]

  • Docking Analysis: Molecular docking experiments were conducted to study the binding interactions between the synthesized compounds and the active sites of both hACE2 and the spike protein. The binding energies were calculated to evaluate the affinity of the compounds.[5]

Visualization of Molecular Interactions

The interaction between a ligand and its target protein is a complex, three-dimensional relationship. The following diagram illustrates a simplified representation of an imidazo[1,2-a]pyrimidine derivative binding to the active site of a target protein, highlighting the types of interactions that can occur.

G cluster_protein Protein Active Site AA1 Amino Acid 1 (e.g., Tyr) AA2 Amino Acid 2 (e.g., His) AA3 Amino Acid 3 (e.g., Lys) AA4 Hydrophobic Pocket Ligand Imidazo[1,2-a]pyrimidine Derivative Ligand->AA1 H-Bond Ligand->AA2 Pi-Pi Stacking Ligand->AA3 Ionic Interaction Ligand->AA4 Hydrophobic Interaction

Caption: Ligand-protein binding interactions.

This comparative guide underscores the utility of molecular docking in the study of imidazo[1,2-a]pyrimidine derivatives. The presented data and protocols offer valuable insights for researchers in the field of drug discovery and development, facilitating the design of novel and effective therapeutic agents.

References

Cytotoxicity assay of novel compounds derived from Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxic properties of novel compounds derived from the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine core. The data presented herein, gathered from recent studies, offers insights into their potential as next-generation cancer therapeutics.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. These compounds showcase a range of potencies, with some exhibiting significant activity at micromolar concentrations. For comparison, data for doxorubicin, a standard chemotherapeutic agent, is included where available.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[1,2-a]pyridine Derivatives (6a-n)
6dHepG2 (Liver)Not explicitly stated, but showed time-dependent inhibition--
6iHepG2 (Liver)Not explicitly stated, but showed time-dependent inhibition--
Imidazo[1,2-a]pyridine Derivatives (5-7)
Compound 6A375 (Melanoma)9.7 - 44.6 (range for all compounds)--
WM115 (Melanoma)9.7 - 44.6 (range for all compounds)--
HeLa (Cervical)9.7 - 44.6 (range for all compounds)--
Imidazo[1,2-a]pyridine Derivatives (12a-l)
12bHep-2 (Laryngeal)11DoxorubicinNot specified
HepG2 (Liver)13DoxorubicinNot specified
MCF-7 (Breast)11DoxorubicinNot specified
A375 (Melanoma)11DoxorubicinNot specified
Vero (Normal)91--
Imidazo[1,2-a]pyrimidine Derivatives (3d, 4d)
3dMDA-MB-231 (Breast)35.9--
MCF-7 (Breast)43.4--
HUVEC (Normal)71.4--
4dMDA-MB-231 (Breast)35.1--
MCF-7 (Breast)39.0--
HUVEC (Normal)57.0--
Imidazo[1,2-a]pyridine Derivatives (IP-5, IP-6, IP-7)
IP-5HCC1937 (Breast)45--
IP-6HCC1937 (Breast)47.7--
IP-7HCC1937 (Breast)79.6--
Pyrido[2,3-d]pyrimidine Derivatives (4, 11)
4MCF-7 (Breast)0.57Staurosporine0.0167
HepG2 (Liver)1.13StaurosporineNot specified
11MCF-7 (Breast)1.31StaurosporineNot specified
HepG2 (Liver)0.99StaurosporineNot specified

Note: The presented data is a summary from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.[3][4][5][6][7][8][9]

Experimental Protocols

The evaluation of the cytotoxic activity of these novel compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][6][7][10]

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay start Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (or related scaffolds) synthesis Chemical Synthesis & Purification start->synthesis compounds Novel Imidazo[1,2-a]pyrimidine Derivatives synthesis->compounds treatment Compound Treatment compounds->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of novel compounds.

Many imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[4][11][12] The PI3K/Akt/mTOR pathway is a frequently observed target.[4][6]

signaling_pathway compound Imidazo[1,2-a]pyrimidine Derivative pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

References

Navigating the Maze: A Comparative Guide to the ADMET Profiling of Imidazo[1,2-a]pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] However, the journey from a promising lead compound to a marketable drug is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. An unfavorable ADMET profile is a primary cause of late-stage drug attrition. This guide provides a comparative overview of the ADMET properties of select imidazo[1,2-a]pyrimidine derivatives, supported by experimental data and detailed methodologies to aid researchers in this critical area of drug development.

Physicochemical and Pharmacokinetic Properties: A Comparative Look

Successful oral drug candidates typically adhere to certain physicochemical principles, often guided by heuristics like Lipinski's Rule of Five. In silico predictions are valuable early-stage tools to assess the "drug-likeness" of compounds. Several studies have utilized these tools to evaluate novel imidazo[1,2-a]pyrimidine derivatives.[1][2][4]

For instance, a series of antimicrobial imidazo[1,2-a]pyrimidines were found to comply with Lipinski, Veber, and Egan rules, indicating good potential for oral bioavailability.[1] Similarly, another study on imine-/amine-bearing derivatives reported favorable in silico ADMET properties, with all compounds predicted to have high Caco-2 cell permeability (>5.0 cm/s) and good human intestinal absorption (HIA scores < 1.0).[2]

While in silico data is a useful guide, it must be substantiated by experimental evidence. The following tables summarize key experimentally-derived ADMET parameters for representative compounds from the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine classes, which often share similar metabolic pathways and toxicological concerns.

Table 1: In Silico and In Vitro Absorption & Permeability Data
Compound IDScaffoldCaco-2 Permeability (cm/s)HIA Score (predicted)PAMPA PermeabilityReference
Series 3a-e, 4a-e Imidazo[1,2-a]pyrimidine> 5.0 (predicted)< 1.0 (predicted)Not Reported[2]
Compound 24 Imidazo[1,2-a]pyrimidineNot ReportedGood (predicted)Not Reported[5]
Compound 13 Imidazo[1,2-a]pyridineNot ReportedNot ReportedNot Reported[6]
Compound 18 Imidazo[1,2-a]pyridineNot ReportedNot ReportedNot Reported[6]
Table 2: In Vivo Pharmacokinetic Parameters in Mice
Compound IDScaffoldRouteCmax (ng/mL)Tmax (h)AUC₀₋∞ (h*ng/mL)t₁/₂ (h)Reference
Compound 13 Imidazo[1,2-a]pyridineIV--13602.5[6]
Compound 13 Imidazo[1,2-a]pyridinePO4300.511402.5[6]
Compound 18 Imidazo[1,2-a]pyridineIV--27702.7[6]
Compound 18 Imidazo[1,2-a]pyridinePO12600.540002.7[6]

Metabolism: The Role of Cytochrome P450

The imidazole moiety present in the imidazo[1,2-a]pyrimidine framework is known to interact with heme-containing enzymes, most notably Cytochrome P450 (CYP) isozymes, which are responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Several antifungal agents with an imidazole moiety have been shown to inhibit various CYP isozymes, with particular potency against CYP3A4, CYP2C9, and CYP2C19.

One study on a pyrimidine-imidazole derivative, PH-302, demonstrated competitive inhibition of CYP3A4 with a Ki of approximately 2.0 µM.[7][8] This inhibition was attributed to the coordination of the imidazole nitrogen to the P450 heme iron.[7] This highlights the importance of screening imidazo[1,2-a]pyrimidine derivatives for CYP inhibition early in the discovery process.

Table 3: Cytochrome P450 Inhibition Data
Compound Class/IDScaffoldCYP IsozymeInhibition Potency (Ki or IC₅₀)Reference
PH-302 Pyrimidine-imidazoleCYP3A4Ki ≈ 2.0 µM[8]
Ketoconazole ImidazoleCYP3A4Potent Inhibitor
Miconazole ImidazoleCYP2B6, CYP2C19, CYP3A4Ki = 0.05, 0.05, 0.03 µM[9]
Sulconazole ImidazoleCYP1A2, CYP2B6, CYP2C19, CYP2C9Ki = 0.4, 0.04, 0.008, 0.01 µM[9]

Toxicity Assessment: From Cytotoxicity to Genotoxicity

Toxicity is a major hurdle in drug development. For the imidazo[1,2-a]pyrimidine class, key toxicological assessments include in vitro cytotoxicity, cardiotoxicity (hERG inhibition), and genotoxicity.

  • Cytotoxicity: Several studies have evaluated the cytotoxic potential of imidazo-based compounds against various cancer cell lines.[2][10] For example, compounds 3d and 4d from an imine-/amine-bearing series showed IC₅₀ values of 35.9 and 35.1 µM, respectively, against MDA-MB-231 breast cancer cells.[2] Importantly, they were less toxic to healthy HUVEC endothelial cells, indicating some level of selectivity.[2] Another study on imidazo-based heterocyclic derivatives found IC₅₀ values ranging from 27.5 to 61.19 µM against HCT-116 and CT-26 colon cancer cell lines.[10]

  • Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability as it can lead to fatal cardiac arrhythmias.[11][12] Given the importance of this endpoint, early screening of all drug candidates, including those with the imidazo[1,2-a]pyrimidine core, is a regulatory requirement.

  • Genotoxicity: The in vivo rodent micronucleus test is a standard assay to assess a compound's potential to cause chromosomal damage.[13][14] An increase in micronucleated erythrocytes in treated animals indicates genotoxic potential. One study on imidazo-based derivatives showed that at a concentration of 50 µM, the tested compounds caused DNA fragmentation.[10][15] An in vivo acute toxicity study of the same compounds indicated significant toxicity at doses of 1000 mg/kg, causing hepatic damage.[10][15]

Table 4: In Vitro and In Vivo Toxicity Data
Compound IDScaffoldAssayCell Line / AnimalEndpointResultReference
IG-01-009 Imidazo-pyrazineCytotoxicityHCT-116IC₅₀27.5 ± 11 µM[10]
IG-01-007 Imidazo-pyridineCytotoxicityCT-26IC₅₀61.19 ± 21.16 µM[10]
Compound 3d Imidazo[1,2-a]pyrimidineCytotoxicityMDA-MB-231IC₅₀35.9 µM[2]
Compound 4d Imidazo[1,2-a]pyrimidineCytotoxicityMDA-MB-231IC₅₀35.1 µM[2]
Compound 3d Imidazo[1,2-a]pyrimidineCytotoxicityHUVECIC₅₀71.4 µM[2]
IG-01-008/009 Imidazo-pyrazineAcute Oral ToxicityWistar RatsOrgan DamageHepatic damage at ≥ 1000 mg/kg[10][15]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable ADMET profiling. Below are methodologies for key assays discussed in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method used to predict passive oral absorption.[16][17] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[17]

Methodology:

  • Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of a specific lipid (e.g., 10% lecithin in dodecane) to form the artificial membrane.[16][18]

  • Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) typically containing a small percentage of DMSO to create the donor solution.[19] The acceptor plate wells are filled with a buffer solution, which may contain a surfactant to act as a "sink".[16]

  • Assay Execution: The filter plate (donor) is placed on top of the acceptor plate, creating a "sandwich".[17] This assembly is incubated at room temperature with gentle shaking.[17]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.[17] The effective permeability (Pe) is then calculated. Lucifer yellow is often used to check the integrity of the membrane during the experiment.[17]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Donor (Test Compound) & Acceptor Solutions load_plates Load Donor & Acceptor Plates prep_solutions->load_plates prep_membrane Coat Filter Plate with Lipid Solution prep_membrane->load_plates incubate Incubate Sandwich (RT, Shaking) load_plates->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

hERG Inhibition Assay (Automated Patch Clamp)

Automated patch-clamp systems like the QPatch are used to assess a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity.[12][20]

Methodology:

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG) is cultured and prepared for the assay.[12]

  • Compound Preparation: Test compounds are prepared at various concentrations in an appropriate extracellular solution. A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are included.[11][20]

  • Automated Patch Clamp: Cells are captured on the measurement plate, and a high-resistance seal is formed. The whole-cell configuration is then established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current. A common protocol involves a depolarizing pulse (e.g., to +20 mV) to activate the channels, followed by a repolarizing pulse (e.g., to -50 mV) to measure the characteristic "tail current," which is the primary endpoint.[11]

  • Data Acquisition: Baseline hERG currents are recorded in the vehicle solution. The test compound is then applied at increasing concentrations, and the current is measured until a steady-state effect is observed.[11]

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control.[11] This data is used to generate a concentration-response curve and determine the IC₅₀ value.[12]

hERG_Workflow cluster_setup Setup cluster_measurement Measurement cluster_result Result cell_prep Prepare hERG- Expressing Cells patch_clamp Automated Whole-Cell Patch Clamp cell_prep->patch_clamp compound_prep Prepare Test Compound & Control Solutions compound_app Apply Compound (Increasing Concentrations) compound_prep->compound_app voltage_protocol Apply Voltage Protocol & Record Baseline Current patch_clamp->voltage_protocol voltage_protocol->compound_app calc_inhibition Calculate % Inhibition of Tail Current compound_app->calc_inhibition calc_ic50 Generate Curve & Determine IC50 calc_inhibition->calc_ic50

Caption: Automated patch-clamp workflow for the hERG inhibition assay.

In Vivo Rodent Micronucleus Assay

This assay is a cornerstone of genotoxicity testing, evaluating a compound's ability to induce chromosomal damage in vivo.[14][21]

Methodology:

  • Animal Dosing: The test compound is administered to a group of rodents (typically mice or rats) at three or more dose levels.[14][22] The route of administration should be relevant to expected human exposure. A vehicle control group and a positive control group (treated with a known genotoxic agent like cyclophosphamide) are included.[14]

  • Sample Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected from the animals.[13][14]

  • Slide Preparation: The collected cells are processed, and smears are made on microscope slides. The slides are then stained (e.g., with Giemsa) to differentiate between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells).

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, separate nucleus that forms from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[14]

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive (genotoxic) result.[13] The ratio of PCEs to NCEs is also monitored as an indicator of bone marrow toxicity.[21]

Micronucleus_Workflow start Dose Administration (Test Compound, Vehicle, Positive Control) collection Sample Collection (Bone Marrow / Peripheral Blood) (e.g., 24h & 48h post-dose) start->collection prep Slide Preparation & Staining collection->prep analysis Microscopic Analysis (Score MN-PCEs & PCE/NCE Ratio) prep->analysis interpretation Statistical Analysis & Data Interpretation analysis->interpretation end Genotoxicity Assessment interpretation->end

Caption: Experimental workflow for the in vivo rodent micronucleus assay.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate as a halogenated organic waste and dispose of it through an approved hazardous waste disposal facility. Adherence to local, regional, and national regulations is mandatory.

This guide provides detailed procedures for the safe handling and disposal of this compound, a brominated heterocyclic compound, ensuring the safety of laboratory personnel and environmental protection. The toxicological properties of this compound have not been fully investigated, warranting careful handling as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of spills:

  • Small spills: Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated material into a designated, labeled container for hazardous waste.

  • Large spills: Evacuate the area and prevent the spread of the material. Contact your institution's environmental health and safety (EHS) department for immediate assistance.

Disposal Protocol: A Step-by-Step Approach

The primary route for the disposal of this compound is through a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular solid waste.

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, absorbent pads), in a dedicated, properly labeled waste container.

    • Crucially, this waste must be segregated as halogenated organic waste .[1][2][3] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[3]

    • Avoid mixing with incompatible materials such as strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[4]

  • Container and Labeling:

    • Use a chemically resistant container that can be securely sealed. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with its CAS number (134044-63-6).

    • Indicate the hazards associated with the chemical, such as "Irritant" and "Potentially Toxic."

    • Keep the container closed except when adding waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[4][5]

    • Ensure the container is stored in secondary containment to prevent spills from spreading.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Follow all institutional procedures for waste manifest and pickup requests.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key information for halogenated waste streams.

ParameterGuidelineSource
Halogen Content> 2% for classification as halogenated waste[2]
Incompatible MaterialsStrong acids, strong oxidizing agents, acid anhydrides, acid chlorides[4]
Storage ConditionsCool, dry, well-ventilated area[4][5]

Experimental Workflow and Decision-Making for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation and Characterization cluster_1 Segregation and Collection cluster_2 Storage and Disposal A Waste containing this compound is generated B Is the waste contaminated with other materials? A->B C Collect in a dedicated 'Halogenated Organic Waste' container B->C Yes/No, proceed with segregation D Ensure no incompatible materials are added (e.g., strong acids, oxidizers) C->D E Label container with chemical name, CAS number, and hazards D->E F Store container in a designated, cool, and dry satellite accumulation area E->F G Keep container securely closed F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Waste is disposed of by a licensed hazardous waste contractor H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 134044-63-6).

This document provides crucial safety and logistical information for the laboratory use of this compound. The following procedures are based on general safety protocols for halogenated heterocyclic compounds and data from structurally similar molecules, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to consult the specific SDS once available and to conduct a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes & Face Chemical safety goggles and face shieldGoggles should be worn at all times to protect from splashes. A face shield provides additional protection, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. For prolonged contact or when handling concentrated solutions, consider double-gloving. Change gloves immediately if contaminated, torn, or punctured.
Body Laboratory coatA fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodEngineering controls such as a chemical fume hood are the preferred method for minimizing inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment.
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety and minimize risk.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

    • Avoid direct contact with the skin and eyes.[1]

    • When weighing the solid, do so in the fume hood and clean any spills immediately.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management :

    • Waste containers must be kept closed when not in use.

    • Store waste containers in a designated secondary containment area away from ignition sources.[2]

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

A Preparation - Verify fume hood - Assemble equipment - Don PPE B Weighing & Handling - In fume hood - Avoid creating dust A->B C Reaction/Procedure - In fume hood - Monitor for any issues B->C D Post-Procedure - Decontaminate workspace - Doff PPE correctly C->D E Waste Collection - Segregate solid & liquid waste - Use labeled containers D->E F Waste Disposal - Store in secondary containment - Contact EHS for pickup E->F

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.